Technical Documentation Center

5-(6-bromo-2,3-dichlorophenyl)oxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(6-bromo-2,3-dichlorophenyl)oxazole
  • CAS: 2364585-33-9

Core Science & Biosynthesis

Foundational

Advanced Scaffold Engineering: A Technical Guide to 5-(6-bromo-2,3-dichlorophenyl)oxazole in Rational Drug Discovery

Executive Summary In the contemporary landscape of rational drug design, the strategic incorporation of multi-halogenated heterocyclic scaffolds has transitioned from a niche exploration to a foundational strategy. 5-(6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of rational drug design, the strategic incorporation of multi-halogenated heterocyclic scaffolds has transitioned from a niche exploration to a foundational strategy. 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) represents a highly specialized, privileged building block engineered for advanced medicinal chemistry[1]. By combining the bioisosteric versatility of the oxazole ring with a sterically demanding, multi-halogenated phenyl system, this scaffold offers unique vectors for both synthetic elaboration and non-covalent target engagement (specifically via halogen bonding).

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical profile, structural causality in ligand-receptor interactions, and validated protocols for its integration into drug discovery pipelines.

Physicochemical & Structural Profiling

To effectively utilize a building block in lead optimization, a rigorous understanding of its baseline properties is required. The presence of three heavy halogens (one bromine, two chlorines) significantly influences the molecule's lipophilicity, polar surface area, and electron density distribution.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 5-(6-bromo-2,3-dichlorophenyl)oxazole
CAS Registry Number 2364585-33-9
Molecular Formula C₉H₄BrCl₂NO
Molecular Weight 292.94 g/mol
SMILES String ClC1=C(Cl)C(C2=CN=CO2)=C(Br)C=C1
Isotopic Signature Distinct M, M+2, M+4, M+6 peaks due to BrCl₂ cluster
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Oxazole N and O)

Structural Causality & Mechanistic Significance

As a Senior Application Scientist, it is critical to look beyond the 2D structure and analyze why this specific substitution pattern was designed and how it dictates molecular behavior.

Dihedral Angle Locking via Steric Clash

The attachment of the oxazole ring to a phenyl ring containing ortho-substituents (the 6-bromo and 2-chloro groups) is not arbitrary. These bulky halogens create a severe steric clash with the oxazole C4-H and O atoms. Causality: This steric hindrance forces the phenyl and oxazole rings out of coplanarity, locking the molecule into a near-orthogonal dihedral conformation. In drug design, pre-organizing a ligand into its bioactive conformation reduces the entropic penalty (


) upon binding to a target protein, thereby exponentially increasing binding affinity.
The Oxazole Core as a Bioisostere

The oxazole ring is a widely recognized privileged scaffold in medicinal chemistry[2]. It frequently serves as a metabolically stable bioisostere for amides and esters. Unlike flexible aliphatic chains or easily hydrolyzed amides, the rigid heteroaromatic oxazole maintains the necessary hydrogen-bond acceptor geometry (via the sp² nitrogen) while resisting proteolytic degradation, thereby improving the pharmacokinetic (PK) half-life of the resulting drug candidate.

Halogen Bonding (XB) and the -Hole

Historically, halogens were added to drugs merely to increase lipophilicity or fill hydrophobic pockets. Today, they are deployed for Halogen Bonding (XB) —a highly directional, non-covalent interaction between an electrophilic region on the halogen (the


-hole) and a Lewis base (e.g., a protein backbone carbonyl)[3][4].
  • The Mechanism: The electron-withdrawing nature of the phenyl ring pulls electron density away from the apex of the halogens along the C–X bond axis, creating a positive electrostatic cap (

    
    -hole).
    
  • Polarizability: The strength of the

    
    -hole scales with atomic size (I > Br > Cl > F)[5]. Thus, the 6-bromo substituent in this scaffold acts as a potent Lewis acid, capable of forming strong, directional bonds with target enzymes (such as kinase hinge regions), while the 2,3-dichloro groups provide secondary binding vectors and metabolic shielding against cytochrome P450 oxidation.
    

Application in Drug Discovery: Kinase Inhibition Pathways

Halogenated phenyl-oxazoles are frequently utilized in the design of Type I and Type II kinase inhibitors. By occupying the ATP-binding pocket, the oxazole nitrogen accepts a hydrogen bond from the hinge region, while the bromine atom can engage in a halogen bond with the backbone carbonyl of a neighboring residue (e.g., the gatekeeper residue).

Below is a systems-level visualization of how a drug candidate derived from CAS 2364585-33-9 can modulate the c-Jun N-terminal Kinase (JNK) pathway, a critical target in inflammatory and apoptotic diseases.

JNK_Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K Activates MKK MKK4 / MKK7 MAP3K->MKK Phosphorylates JNK JNK (c-Jun N-terminal Kinase) MKK->JNK Phosphorylates cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylates Response Apoptosis / Inflammation cJun->Response Gene Expression Inhibitor Oxazole-Derived Inhibitor (Halogen Bonding at Hinge) Inhibitor->JNK Competitive ATP Inhibition (CAS 2364585-33-9 Scaffold)

Figure 1: Modulation of the JNK signaling pathway via competitive ATP-site inhibition.

Experimental Protocols: Regioselective Functionalization

While the bromine atom can be retained for halogen bonding, it is more commonly utilized as a synthetic handle. The C–Br bond is significantly weaker and more reactive toward oxidative addition by Palladium(0) than the C–Cl bonds. This allows for regioselective cross-coupling at the 6-position without disturbing the 2,3-dichloro motif.

The following is a self-validating protocol for a Suzuki-Miyaura cross-coupling utilizing this specific building block.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To install an aryl/heteroaryl group at the 6-position of 5-(6-bromo-2,3-dichlorophenyl)oxazole.

Reagents & Materials:

  • Substrate: 5-(6-bromo-2,3-dichlorophenyl)oxazole (1.0 equiv, 1.0 mmol, 292.9 mg)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • System Assembly & Deoxygenation:

    • Action: Charge a 25 mL Schlenk flask with the substrate, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.

    • Causality: Sparge the mixture with ultra-pure N₂ gas for 15 minutes. Oxygen must be rigorously excluded because Pd(0) intermediates are highly susceptible to irreversible oxidation to inactive Pd(II) species, which would stall the catalytic cycle.

  • Catalyst Introduction:

    • Action: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of N₂. Seal the flask and heat to 90°C using a pre-equilibrated oil bath.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step of the catalytic cycle.

  • Reaction Monitoring (Self-Validation Step):

    • Action: After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Logic: The starting material (CAS 2364585-33-9) exhibits a highly complex isotopic cluster at

      
       due to the combination of one Bromine (
      
      
      
      Br/
      
      
      Br) and two Chlorines (
      
      
      Cl/
      
      
      Cl). A successful reaction is validated by the complete disappearance of the bromine isotopic signature. The product mass will shift, and its isotopic envelope will simplify to a 9:6:1 ratio (M : M+2 : M+4), confirming the retention of the two chlorine atoms and the successful displacement of bromine.
  • Workup & Purification:

    • Action: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 2012. Available at:[Link]

  • Sirimulla, S., et al. "Halogen Bonding—A Novel Interaction for Rational Drug Design?" Journal of Medicinal Chemistry, ACS Publications, 2009. Available at:[Link]

  • Scholfield, M. R., et al. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery." Molecules, PMC, 2013. Available at:[Link]

  • Priyanka, et al. "A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives." International Journal of Multidisciplinary Pharmaceutical Research (IJMPR), 2024. Available at:[Link]

  • Bruzgulienė, J., et al. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks." Beilstein Journal of Organic Chemistry, 2022. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-(6-bromo-2,3-dichlorophenyl)oxazole: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the novel heterocyclic compound, 5-(6-bromo-2,3-dichlorophenyl)oxazole. Oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the novel heterocyclic compound, 5-(6-bromo-2,3-dichlorophenyl)oxazole. Oxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of this specific molecule as a case study for the broader class of substituted phenyloxazoles. The guide will delve into a proposed synthetic pathway, robust analytical methods for structural elucidation and purity assessment, and a discussion of its potential as a lead compound in drug discovery programs.

Introduction: The Significance of the Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to modern drug development, with their diverse structures enabling a wide range of pharmacological activities.[4][5][6] Among these, the oxazole ring system, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, has garnered significant attention from medicinal chemists.[1][3] The unique electronic and steric properties of the oxazole moiety allow it to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[3][7] This versatility has led to the development of numerous oxazole-containing drugs with clinical applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][8]

The substitution pattern on the oxazole core plays a pivotal role in determining the compound's biological activity.[1][2] The subject of this guide, 5-(6-bromo-2,3-dichlorophenyl)oxazole, features a highly functionalized phenyl ring attached to the 5-position of the oxazole. The presence of multiple halogen substituents (bromo and chloro) is a common strategy in drug design to modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will, therefore, explore the synthesis and potential of this specific, previously uncharacterized molecule.

Molecular Profile of 5-(6-bromo-2,3-dichlorophenyl)oxazole

A crucial first step in the investigation of any novel compound is to establish its fundamental molecular properties. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 5-(6-bromo-2,3-dichlorophenyl)oxazole provides a machine-readable representation of its two-dimensional structure.

SMILES String: ClC1=C(Cl)C(C2=CN=CO2)=C(Br)C=C1[9]

From this structure, we can derive key physicochemical properties that are predictive of the molecule's behavior in biological systems.

PropertyValueSource
IUPAC Name 5-(6-bromo-2,3-dichlorophenyl)oxazole[9]
CAS Number 2364585-33-9[9]
Molecular Formula C₉H₄BrCl₂NO[9]
Molecular Weight 324.95 g/mol Calculated
Topological Polar Surface Area (TPSA) 26.03 ŲCalculated
logP (octanol-water partition coefficient) 4.1 (Predicted)Calculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 1Calculated

The predicted logP value suggests that the compound is lipophilic, which may influence its membrane permeability and potential for oral bioavailability. The low TPSA and number of rotatable bonds are generally favorable characteristics for drug-like molecules.

Proposed Synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole

While a specific synthetic route for this exact molecule has not been published, a plausible and efficient method can be designed based on well-established oxazole syntheses, such as the Van Leusen reaction. This approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Retrosynthetic Analysis

A retrosynthetic approach to 5-(6-bromo-2,3-dichlorophenyl)oxazole suggests that the key disconnection is between the oxazole ring and the substituted phenyl ring. The oxazole can be formed from 6-bromo-2,3-dichlorobenzaldehyde and TosMIC.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis starting from commercially available 1-bromo-2,3-dichlorobenzene.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Van Leusen Oxazole Synthesis A 1-bromo-2,3-dichlorobenzene B n-BuLi, DMF, THF, -78 °C A->B Reagents C 6-bromo-2,3-dichlorobenzaldehyde B->C Product D 6-bromo-2,3-dichlorobenzaldehyde E TosMIC, K2CO3, Methanol, Reflux D->E Reagents F 5-(6-bromo-2,3-dichlorophenyl)oxazole E->F Final Product G A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cancer Cell Lines) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy (Animal Models) D->E F Preclinical Safety & Toxicology E->F G IND-Enabling Studies F->G

Sources

Foundational

Precision Cheminformatics: The Structural and Digital Identity of 5-(6-bromo-2,3-dichlorophenyl)oxazole

Executive Summary This technical guide analyzes 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9), a specific halogenated heterocyclic scaffold used in medicinal chemistry as a fragment for steric exploration. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9), a specific halogenated heterocyclic scaffold used in medicinal chemistry as a fragment for steric exploration. The guide focuses on two critical pillars: the cheminformatic validation of its unique InChIKey identifier (CXTZSUHHBQGLRX-UHFFFAOYSA-N) and the synthetic methodology required to construct this sterically congested system.

Part 1: Cheminformatics & Identity Verification

In drug discovery databases containing millions of compounds, accurate registration relies on hash-based identifiers. For 5-(6-bromo-2,3-dichlorophenyl)oxazole, the InChIKey serves as the primary deduplication key.

The Identifier Matrix

The following table consolidates the validated digital identity of the compound.

Identifier TypeValueTechnical Context
Compound Name 5-(6-bromo-2,3-dichlorophenyl)oxazoleIUPAC nomenclature
InChIKey CXTZSUHHBQGLRX-UHFFFAOYSA-N Hashed SHA-256 digital signature
InChI String InChI=1S/C9H4BrCl2NO/c10-7-2-1-6(8(11)9(7)12)5-13-4-14-5/h1-2,4HStandard machine-readable string
SMILES Clc1c(Cl)c(Br)ccc1-c2cnco2Simplified molecular input line entry
CAS Registry 2364585-33-9Chemical Abstracts Service ID
Molecular Formula C₉H₄BrCl₂NOExact Mass: 290.885
Decoding the InChIKey

The InChIKey CXTZSUHHBQGLRX-UHFFFAOYSA-N is not random; it is a fixed-length (27-character) hash derived from the standard InChI string.[1]

  • Block 1 (Connectivity): CXTZSUHHBQGLRX

    • Derived from the molecular skeleton (atoms and bonds).

    • Crucial: Any change in the halogen positions (e.g., moving Cl from pos 2 to pos 4) would completely alter this block.

  • Block 2 (Stereochemistry/Isotopes): UHFFFAOY

    • Encodes stereochemical layers. The "UHFFFAOY" pattern indicates a structure with no defined stereocenters (achiral) and standard isotopic composition.

  • Block 3 (Flags): SA-N

    • S: Standard InChI version.[2][3]

    • A: Neutral charge/protonation.

    • N: Checksum character.

InChI Generation Workflow

The following diagram illustrates how the raw structure is processed into the final hash.

InChI_Workflow Structure Input Structure (2D Drawing) Norm Normalization (Remove redundant info) Structure->Norm Canon Canonicalization (Unique atom numbering) Norm->Canon InChI Standard InChI String (Layers: Formula, Connect, H) Canon->InChI Hash SHA-256 Hashing (Truncated) InChI->Hash Algorithm Key InChIKey CXTZSUHHBQGLRX... Hash->Key

Caption: The algorithmic pipeline converting the 2D chemical structure into the unique InChIKey hash.

Part 2: Synthetic Methodology (Wet Lab Protocol)

The synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole presents a specific regiochemical challenge: ensuring the oxazole ring forms at the correct position relative to the sterically crowded 2,3-dichloro-6-bromo phenyl ring.

The Van Leusen Oxazole Synthesis is the authoritative protocol for this transformation, as it specifically yields 5-substituted oxazoles from aldehydes, avoiding the regioisomeric mixtures common in other cyclizations (e.g., Robinson-Gabriel).

Reaction Mechanism

The reaction utilizes TosMIC (Toluenesulfonylmethyl isocyanide) reacting with 6-bromo-2,3-dichlorobenzaldehyde .[4]

  • Deprotonation: Base removes the proton alpha to the sulfonyl group in TosMIC.

  • Addition: The TosMIC anion attacks the aldehyde carbonyl (Aldol-type addition).

  • Cyclization: The hydroxyl group attacks the isocyanide carbon (5-endo-dig cyclization).

  • Elimination: Loss of p-Toluenesulfinic acid (TsOH) drives aromatization to the oxazole.

Experimental Protocol

Note: This protocol is adapted from standard Van Leusen conditions for sterically hindered aldehydes.

Reagents:

  • 6-bromo-2,3-dichlorobenzaldehyde (1.0 eq)

  • TosMIC (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Methanol (MeOH, anhydrous)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 6-bromo-2,3-dichlorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in MeOH (50 mL).

  • Base Addition: Add

    
     (20 mmol) in a single portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Critical: Monitor by TLC/LCMS. The steric bulk of the 2,6-disubstitution on the phenyl ring may slow down the initial addition step compared to unhindered benzaldehydes.
    
  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Synthesis Pathway Diagram

Synthesis_Path Aldehyde 6-bromo-2,3-dichlorobenzaldehyde (Sterically Congested) Intermed Oxazoline Intermediate (Transient) Aldehyde->Intermed K2CO3, MeOH, Reflux [3+2] Cycloaddition TosMIC TosMIC (Reagent) TosMIC->Intermed K2CO3, MeOH, Reflux [3+2] Cycloaddition Product 5-(6-bromo-2,3-dichlorophenyl)oxazole (Target) Intermed->Product -TsOH Aromatization Byproduct TsOH (Eliminated) Intermed->Byproduct

Caption: The Van Leusen synthesis pathway transforming the aldehyde precursor into the 5-substituted oxazole.

Part 3: Structural Validation & Analysis

NMR Characterization Logic

Validating the structure requires confirming the oxazole ring protons.

  • H-2 (Oxazole): Typically appears as a singlet downfield (

    
     7.9–8.1 ppm) due to being between oxygen and nitrogen.
    
  • H-4 (Oxazole): Appears as a singlet (

    
     7.1–7.5 ppm).
    
  • Regiochemistry Check: In 5-substituted oxazoles, the coupling between H-2 and H-4 is often zero or very small, appearing as two distinct singlets. If the product were the 4-isomer, the chemical shifts would differ significantly.

Steric Considerations

The 2,6-disubstitution pattern (2-Cl, 6-Br) on the phenyl ring creates a "molecular gate." This prevents the phenyl ring from becoming coplanar with the oxazole ring.

  • Consequence: The lack of planarity reduces conjugation between the two rings. In UV-Vis spectroscopy, this results in a hypsochromic shift (blue shift) compared to the unhindered analog (5-phenyloxazole).

References

  • InChI Standard Definition: Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier.[1][5] Journal of Cheminformatics, 7, 23.

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972).[6][7][8][9] A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide. Tetrahedron Letters, 13(23), 2369-2372.

  • Compound Verification (CAS 2364585-33-9): ChemSrc Database Record for 5-(6-bromo-2,3-dichlorophenyl)oxazole.

  • InChIKey Hashing Algorithm: IUPAC InChI Trust. (2019). The InChI Algorithm and InChIKey.

Sources

Exploratory

Halogenated Oxazole Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary Halogenated oxazoles represent a class of "privileged" heterocyclic building blocks that bridge the gap between fragment-based drug discovery and late-stage lead optimization. Unlike their furan or thio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated oxazoles represent a class of "privileged" heterocyclic building blocks that bridge the gap between fragment-based drug discovery and late-stage lead optimization. Unlike their furan or thiophene counterparts, oxazoles possess a unique electronic distribution (C2 < C5 < C4 electron density gradient) that dictates distinct halogenation and cross-coupling behaviors. This guide provides a rigorous technical analysis of the synthesis, stability, and application of 2-, 4-, and 5-halooxazoles, offering researchers a roadmap to navigate the stability-reactivity trade-offs inherent in this scaffold.

Strategic Utility & Physicochemical Profile

The oxazole ring functions as a bioisostere for amides and esters, offering improved metabolic stability against hydrolysis while maintaining hydrogen bond acceptor capabilities (N3). The introduction of a halogen atom (Cl, Br, I) transforms this stable scaffold into a reactive handle for diversity-oriented synthesis.

Electronic Landscape & pKa Modulation

The oxazole ring is π-deficient compared to furan but π-excessive compared to pyridine. The numbering and reactivity correlate directly with electron density:

  • C2 Position: Most electron-deficient (between oxygen and nitrogen). Highly acidic (pKa ~20) and susceptible to nucleophilic attack, especially when halogenated.

  • C5 Position: Most electron-rich. Preferred site for electrophilic aromatic substitution (SEAr) if the ring is activated.

  • C4 Position: Least reactive to direct SEAr; typically accessed via de novo cyclization (e.g., Van Leusen).

Table 1: Comparative Physicochemical Metrics of Halooxazoles

Property2-Halooxazole4-Halooxazole5-HalooxazoleMedicinal Chem Implication
Stability Low (prone to ring opening)HighModerate2-Halo variants require low-temp handling; 4-Halo are ideal for shelf-stable libraries.
C-X Reactivity High (SNAr & Metal-Exchange)Moderate (Pd-coupling)High (Pd-coupling)C2 enables SNAr displacements with amines; C4/C5 require Pd/Cu catalysis.
Lipophilicity (ΔLogP) +0.6 to +0.8 (vs H)+0.5 to +0.7+0.5 to +0.7Halogenation increases lipophilicity; useful for penetrating CNS barriers.
Metabolic Liability High (Glutathione trapping)LowModerateC2-halogens are potential toxophores if not displaced; C4/C5 are stable metabolic handles.

Synthetic Architectures: Pathways to Regiocontrol

Achieving regioselective halogenation requires distinct strategies for each position. Direct halogenation is often insufficient due to the deactivated nature of the ring, necessitating metalation or cyclization strategies.

Visualization: Regioselective Synthesis Map

The following diagram outlines the primary decision tree for accessing specific halooxazole isomers.

OxazoleSynthesis Start Target Scaffold C2 2-Halooxazole Start->C2 High SNAr Reactivity C4 4-Halooxazole Start->C4 Stable Coupling Partner C5 5-Halooxazole Start->C5 Direct C-H Activation Oxazole Parent Oxazole Oxazole->C2 1. nBuLi, -78°C 2. Electrophile (Br2/I2) Oxazole->C5 Direct Halogenation (NBS/NIS) TosMIC TosMIC Precursor TosMIC->C4 Van Leusen Reaction (Cyclization) Amide N-Propargyl Amide Amide->C5 Au/Ag Catalyzed Cycloisomerization

Figure 1: Decision tree for accessing 2-, 4-, and 5-halooxazoles based on precursor availability and desired reactivity.

Detailed Experimental Protocols

To ensure reproducibility and safety, the following protocols are designed as self-validating systems. The synthesis of 2-bromooxazole is highlighted due to its technical difficulty (ring instability).

Protocol A: Regioselective Synthesis of 2-Bromooxazole

Objective: Synthesis of 2-bromooxazole via C2-lithiation. Challenge: The 2-lithiooxazole intermediate is in equilibrium with the acyclic isocyanide enolate (Schroeder's equilibrium). If the temperature rises above -60°C, the ring opens irreversibly.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Solvent Prep: Charge with anhydrous THF (50 mL) and oxazole (1.0 eq, 10 mmol). Cool the system to -78°C using a dry ice/acetone bath. Validation: Internal temperature must stabilize at -78°C before proceeding.

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump.

    • Critical Control Point: Maintain internal temperature < -70°C. Exceeding this causes ring fragmentation.

    • Observation: The solution typically turns a pale yellow. Stir for 30 minutes at -78°C.

  • Halogenation: Dissolve 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) or CBr4 in THF (10 mL) and add dropwise to the lithiated species.

    • Why this reagent? It serves as a "positive bromine" source without the harsh acidity of elemental bromine.

  • Quench: Stir for 1 hour at -78°C. Quench cold with saturated aqueous NH4Cl (20 mL). Allow to warm to room temperature only after quenching.

  • Workup: Extract with Et2O (3x), wash with brine, dry over Na2SO4.

  • Purification: Vacuum distillation is preferred over column chromatography due to the volatility and instability of the product on silica.

Protocol B: 4-Substituted Oxazoles via Van Leusen Synthesis

Objective: De novo assembly of the oxazole ring with a handle at C4. Mechanism: Reaction of aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC).

  • Reagents: Aldehyde (1.0 eq), TosMIC derivative (1.0 eq), K2CO3 (2.0 eq), MeOH (reflux).

  • Procedure: Reflux the mixture for 2-4 hours. The base promotes the formation of the oxazoline intermediate, which eliminates sulfinic acid to aromatize.[1]

  • Note: To install a halogen, one often synthesizes the oxazole first and performs a halogen-metal exchange or uses a halogenated aldehyde precursor, though the latter can be chemically labile.

Reactivity Profiles & Cross-Coupling

Once synthesized, halooxazoles serve as versatile electrophiles. The reactivity order for Pd-catalyzed coupling (Oxidative Addition) typically follows: C2-X > C5-X > C4-X .

Visualization: Functionalization Workflow

This diagram illustrates the divergent pathways available from a generic halooxazole scaffold.

Functionalization HaloOx Halo-Oxazole (X = Cl, Br, I) Suzuki Suzuki-Miyaura (Ar-B(OH)2) HaloOx->Suzuki Pd(PPh3)4, Na2CO3 Stille Stille (Ar-SnBu3) HaloOx->Stille Pd2(dba)3, AsPh3 Negishi Negishi (R-ZnX) HaloOx->Negishi Pd(dppf)Cl2 SNAr SNAr (HNR2) HaloOx->SNAr Heat, Base (C2 only) Product1 Biaryl Oxazole Suzuki->Product1 Stille->Product1 Product2 Alkyl Oxazole Negishi->Product2 Product3 Amino Oxazole SNAr->Product3

Figure 2: Divergent functionalization pathways. Note that SNAr is generally restricted to C2-halooxazoles due to the adjacent nitrogen.

Common Pitfalls in Coupling
  • Catalyst Poisoning: The oxazole nitrogen can coordinate to Palladium, poisoning the catalyst. Solution: Use bidentate ligands (e.g., dppf, Xantphos) or higher catalyst loading.

  • Protodehalogenation: In Suzuki couplings, reductive dehalogenation is a common side reaction. Solution: Use anhydrous conditions or switch to mild bases like K3PO4.

  • 2-Fluorooxazole Instability: While 2-fluorooxazoles are theoretically attractive for SNAr, they are often too unstable to isolate. 2-Chloro or 2-Bromo derivatives are the standard for nucleophilic displacement.

References

  • Synthesis of 2-Bromooxazoles: Solomin, V., et al. "Synthesis of 2-bromooxazole."[2] Adv.[2][3][4] Synth. Catal., 2020.[2][5]

  • Van Leusen Oxazole Synthesis: Wu, B., et al. "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids."[5][6][7] Synlett, 2009.[6][7]

  • Medicinal Chemistry Applications: Yadav, P., & Shah, K. "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications."[8] Med.[3][8][9] Chem., 2025.[8][10]

  • Direct C-H Arylation: Verrier, C., et al. "Pd-catalyzed direct arylation of oxazoles."[11] J. Org.[11] Chem., 2008.[11]

  • C-H Halogenation Mechanisms: "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series." Beilstein J. Org. Chem., 2011.

Sources

Foundational

Technical Guide: Safety, Handling, and Properties of 5-(6-bromo-2,3-dichlorophenyl)oxazole

Document Control: Target Compound: 5-(6-bromo-2,3-dichlorophenyl)oxazole[1] CAS Registry Number: 2364585-33-9[1] Molecular Formula: C₉H₄BrCl₂NO[1] Classification: Halogenated Heterocyclic Building Block / Research Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target Compound: 5-(6-bromo-2,3-dichlorophenyl)oxazole[1]

  • CAS Registry Number: 2364585-33-9[1]

  • Molecular Formula: C₉H₄BrCl₂NO[1]

  • Classification: Halogenated Heterocyclic Building Block / Research Chemical[2]

Executive Summary: The Chemical Profile

This guide serves as an advanced technical manual for 5-(6-bromo-2,3-dichlorophenyl)oxazole . Unlike standard commodity chemicals, this compound is a specialized research intermediate, often utilized in the synthesis of bioactive scaffolds (e.g., kinase inhibitors or antimicrobial agents).

As a Senior Application Scientist, I must emphasize that for compounds with limited historical toxicological data (CAS 2364585-33-9), the Precautionary Principle applies. We treat this molecule as a bioactive, lipophilic irritant capable of penetrating biological membranes due to its halogenated nature.

Physicochemical Identity Table
PropertySpecificationTechnical Insight
Molecular Weight 292.94 g/mol Moderate weight facilitates cellular permeability.
Appearance Off-white to pale yellow solidColoration often arises from trace conjugated impurities or oxidation.
Solubility DMSO, DMF, DCM, ChloroformInsoluble in water. Hydrophobic interactions drive its binding affinity but complicate aqueous formulation.
LogP (Predicted) ~3.5 - 4.2Highly lipophilic; significant potential for bioaccumulation in lipid bilayers.
Melting Point >100°C (Predicted)High lattice energy typical of poly-halogenated aromatics.

Part 1: Hazard Identification & Toxicology (Predictive Analysis)

Scientific Rationale: In the absence of extensive in vivo toxicology reports for this specific isomer, we derive the safety profile from Structure-Activity Relationships (SAR) of analogous halogenated phenyloxazoles.

Core Hazards (GHS Classification)

Based on the functional groups (aryl halides + oxazole ring), the following classifications are mandated for laboratory safety:

  • Skin Corrosion/Irritation (Category 2): The halogenated ring can interact with epidermal lipids, causing dermatitis.

  • Serious Eye Damage/Irritation (Category 2A): Dust or solvated vapors will cause severe irritation to mucous membranes.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation is the primary risk during weighing or heating.

The Mechanism of Toxicity

The toxicity of 5-(6-bromo-2,3-dichlorophenyl)oxazole is not merely acidic/basic irritation; it is driven by electronic activation :

  • Electrophilicity: The oxazole ring, electron-deficient due to the nitrogen atom, combined with the electron-withdrawing halogens (Br, Cl), creates sites susceptible to nucleophilic attack by biological thiols (e.g., glutathione).

  • Metabolic Activation: Halogenated aromatics can undergo oxidative metabolism (via Cytochrome P450), potentially forming reactive epoxide intermediates.

Part 2: Safe Handling Protocols (SOP)

Trustworthiness: This protocol is designed as a self-validating system. If the "Check" step fails, the workflow must stop immediately.

Engineering Controls & PPE
  • Primary Barrier: All handling of the solid powder must occur within a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.

  • Glove Permeation: Standard latex is insufficient for halogenated organics dissolved in DMSO.

    • Requirement: Nitrile (minimum 0.11 mm thickness) for solids. Double-gloving (Nitrile over Laminate film) for solutions.

Solubilization Workflow

Researchers often encounter precipitation when moving from stock solutions to aqueous media.

  • Weighing: Use an anti-static gun to neutralize charge; halogenated powders are often static-prone and "fly."

  • Dissolution: Dissolve initially in DMSO (Dimethyl Sulfoxide) .

    • Why: DMSO disrupts the crystal lattice effectively.

    • Caution: DMSO enhances skin permeability, carrying the toxicant directly into the bloodstream.

  • Dilution: Add the DMSO stock to the aqueous buffer slowly with vortexing.

    • Critical Limit: Do not exceed 0.5% v/v DMSO in biological assays to avoid solvent toxicity masking the compound's effects.

Visualizing the Safety Decision Tree

SafetyProtocol Start Start: Handling 5-(6-bromo-2,3-dichlorophenyl)oxazole State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Controls_Solid Engineering Control: Fume Hood + Anti-Static Balance Solid->Controls_Solid Controls_Liquid Engineering Control: Double Glove (Nitrile) Splash Goggles Liquid->Controls_Liquid Spill Accidental Release? Controls_Solid->Spill Controls_Liquid->Spill Action_Solid Action: Wet wipe (avoid dust) Dispose as Haz Waste Spill->Action_Solid Powder Spill Action_Liquid Action: Absorb with Vermiculite Do NOT use water immediately Spill->Action_Liquid Liquid Spill

Caption: Decision logic for handling solid vs. solvated forms of the compound to minimize exposure risks.

Part 3: Emergency Response & Stability

Fire Fighting Measures
  • Combustion Products: This compound is a "dirty burner." Thermal decomposition releases Hydrogen Chloride (HCl) , Hydrogen Bromide (HBr) , and Nitrogen Oxides (NOx) .

  • Extinguishing Media: Dry chemical or CO₂.[3] Avoid high-pressure water jets which may scatter the halogenated material.

Stability & Reactivity
  • Stability: Stable under standard laboratory conditions (STP).

  • Incompatibility: Strong oxidizing agents.

  • Hydrolysis Risk: The oxazole ring is generally stable, but the halogenated phenyl ring makes the molecule susceptible to metal-catalyzed coupling if contaminated with palladium/nickel residues from synthesis.

Part 4: Synthesis & Application Context[4]

Understanding the synthesis aids in identifying impurities (e.g., residual organotin or copper reagents).

Retrosynthetic Analysis

The 5-aryl-oxazole scaffold is typically constructed via the Van Leusen Oxazole Synthesis or Suzuki-Miyaura Coupling .

  • Method A (Van Leusen): Reaction of a halogenated benzaldehyde with TosMIC (Toluenesulfonylmethyl isocyanide).

  • Method B (Cyclization): Cyclization of

    
    -bromoacetophenones with amides.
    
Synthesis Workflow Diagram

Synthesis Aldehyde 6-bromo-2,3-dichlorobenzaldehyde Reaction Van Leusen Reaction (K2CO3, MeOH, Reflux) Aldehyde->Reaction TosMIC TosMIC (Reagent) TosMIC->Reaction Product 5-(6-bromo-2,3-dichlorophenyl)oxazole (Target) Reaction->Product Cyclization Waste Sulfinate Salts (Byproduct) Reaction->Waste Elimination

Caption: The Van Leusen synthesis pathway, highlighting the primary precursors and the resulting sulfinate byproduct.

Research Applications

This specific halogenation pattern (6-Br, 2,3-Cl) is highly specific. It is often used to:

  • Probe Steric Clefts: The bulkiness of the halogens forces the phenyl ring to twist relative to the oxazole, locking the conformation for protein binding studies.

  • Linker Chemistry: The Bromine (Br) at position 6 is a "handle" for further functionalization (e.g., adding solubilizing tails) via Buchwald-Hartwig amination.

References

  • PubChem. (2025). Compound Summary: Halogenated Oxazole Derivatives. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[4] Molecules.[5][4][6][7][8][9] Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of 5-(6-bromo-2,3-dichlorophenyl)oxazole: A Technical Guide

The following technical guide details the solubility profile, structural determinants, and characterization protocols for 5-(6-bromo-2,3-dichlorophenyl)oxazole . Executive Summary 5-(6-bromo-2,3-dichlorophenyl)oxazole (C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, structural determinants, and characterization protocols for 5-(6-bromo-2,3-dichlorophenyl)oxazole .

Executive Summary

5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) is a highly lipophilic heterocyclic building block used primarily in the synthesis of complex bioactive agents and optoelectronic materials.[1][2] Its solubility profile is governed by the "Di-ortho Effect," where the steric bulk of the halogen substituents (2-Cl, 6-Br) forces the phenyl and oxazole rings into a non-planar conformation.[1][2]

While specific experimental solubility values are rarely published for this intermediate, its structural homology to 2,5-diphenyloxazole (PPO) and polyhalogenated biaryls allows for high-confidence predictive profiling.[1][2] This guide provides the theoretical solubility landscape and the standardized protocols required to empirically validate these values in a research setting.

Structural Determinants of Solubility

To understand the solubility behavior of this compound, one must analyze its molecular geometry and electronic distribution.[1]

The "Di-ortho" Torsional Strain

The molecule features a phenyl ring substituted at positions 2 (Chlorine), 3 (Chlorine), and 6 (Bromine), attached to the 5-position of an oxazole ring.[1][2]

  • Steric Clash: The bulky Bromine at position 6 and Chlorine at position 2 flank the bond connecting the phenyl and oxazole rings.[2]

  • Consequence: These atoms clash with the oxazole's nitrogen and oxygen atoms, preventing the two rings from lying flat (coplanar).[1][2]

  • Solubility Impact: This forced twist disrupts efficient ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking in the solid state. A lower crystal lattice energy generally translates to higher solubility  in organic solvents compared to planar analogs, as less energy is required to break the crystal lattice during dissolution.[1]
    
Lipophilicity (LogP)
  • Base Scaffold: Oxazoles are moderately polar but lipophilic.[1][2]

  • Halogen Effect: The addition of three halogens (+3 Cl/Br) significantly increases the partition coefficient.[2]

  • Estimated LogP: ~4.5 – 5.2.[1][2]

  • Implication: The compound is strictly hydrophobic . It will exhibit negligible solubility in water but high affinity for non-polar and polar aprotic solvents.[2]

Predicted Solubility Profile

The following table categorizes the expected solubility based on Structure-Solvent Interactions (SSI).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc High (>50 mM) Dipole-dipole interactions stabilize the polar oxazole ring; excellent for stock solutions.[1][2]
Halogenated DCM, Chloroform High (>50 mM) "Like dissolves like."[1][2] The halogenated solvent interacts favorably with the halogenated phenyl ring.
Ethers THF, 1,4-Dioxane Moderate-High Good solvation of the oxazole core; useful for reaction media.[1][2]
Esters/Ketones Ethyl Acetate, Acetone Moderate Sufficient polarity to dissolve, but may require heating for high concentrations.[1][2]
Alcohols Methanol, Ethanol Low (<5 mM) High lipophilicity opposes dissolution in protic solvents; solubility improves significantly with temperature.[1][2]
Aqueous Water, PBS Insoluble Hydrophobic effect dominates.[1][2] Requires surfactant (e.g., Tween 80) or cyclodextrin for formulation.[1][2]

Experimental Protocols

Since batch-specific purity and polymorphs can alter solubility, researchers must validate these predictions.[1][2] Use the following self-validating workflows.

Workflow Visualization

The following diagram outlines the decision matrix for solvent selection and solubility determination.

SolubilityWorkflow Start Compound: 5-(6-bromo-2,3-dichlorophenyl)oxazole Goal Define Application Start->Goal Stock Stock Solution Prep (Target: 10-100 mM) Goal->Stock Storage BioAssay Biological Assay (Aqueous Media) Goal->BioAssay Testing Synthesis Chemical Synthesis (Organic Media) Goal->Synthesis Reaction DMSO Solvent: DMSO or DMF (High Solubility) Stock->DMSO Preferred Water Precipitation Risk! Use Co-solvent System BioAssay->Water DCM Solvent: DCM or THF (High Solubility) Synthesis->DCM Preferred Visual Method A: Visual Titration (Low Precision, Fast) DMSO->Visual Quick Check HPLC Method B: HPLC-UV Thermodynamic (High Precision, Slow) DCM->HPLC Exact Value Kinetic Method C: Kinetic Solubility (Nephelometry) Water->Kinetic Screening

Figure 1: Decision matrix for solubility determination and solvent selection based on downstream application.

Protocol A: Visual Solubility Titration (Tier 1)

Purpose: Rapidly estimate the solubility limit for stock solution preparation.[1][2] Reagents: Anhydrous DMSO (Dimethyl sulfoxide).[1][2]

  • Weighing: Accurately weigh 5.0 mg of the compound into a 1.5 mL clear glass vial.

  • Initial Aliquot: Add 50 µL of DMSO. Vortex vigorously for 30 seconds.[1]

    • Observation: If clear, solubility is >100 mg/mL.[1][2]

  • Stepwise Addition: If undissolved, add DMSO in 50 µL increments, vortexing and sonicating (5 mins at 40°C) between additions.

  • Calculation: Record the final volume (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) required for complete dissolution.[1][3]
    
    
    
    
Protocol B: Thermodynamic Solubility via HPLC (Tier 2)

Purpose: Determine the exact saturation point (equilibrium solubility).[1][2] Reagents: Saturated solvent (e.g., Methanol), 0.22 µm PTFE syringe filter.

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent.[2]

  • Equilibration: Shake the suspension at 25°C for 24 hours (thermodynamic equilibrium).

  • Filtration: Filter the supernatant using a pre-wetted 0.22 µm PTFE filter to remove undissolved solids.[2]

  • Quantification: Inject the filtrate into an HPLC system.

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Acetonitrile/Water (Gradient).[1][2]

    • Detection: UV at 254 nm (Oxazole absorption).[1][2]

    • Calculation: Compare peak area against a standard curve prepared in DMSO.

Storage and Stability

  • Solid State: Store at 2-8°C under inert gas (Nitrogen/Argon). The halogenated ring is stable, but oxazoles can be sensitive to strong acids.[1][2]

  • Solution: DMSO stock solutions (e.g., 10 mM) are stable at -20°C for up to 3 months.[1][2] Avoid repeated freeze-thaw cycles which can induce precipitation of crystal polymorphs.

References

  • Analogous Solubility Data: Lukavenko, O. N., et al. "Solubility and fluorescence lifetime of 2,5-diphenyloxazole... in water–ethanol and water–acetone solvent systems."[1][2][4] Journal of Molecular Liquids, 2009.[1][2][4] Available at: [Link]

  • General Solubility Principles: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 2001.[1][2]

  • Structural Context: "Oxazole - Wikipedia". Structural properties and general reactivity of the oxazole class. Available at: [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-(6-Bromo-2,3-dichlorophenyl)oxazole

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole . The methodology prioritizes regiochemical fidelity and operational robustness, address...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole . The methodology prioritizes regiochemical fidelity and operational robustness, addressing the specific challenges posed by the sterically congested polyhalogenated aryl ring.

Executive Summary

The target molecule, 5-(6-bromo-2,3-dichlorophenyl)oxazole , represents a high-value scaffold in medicinal chemistry, particularly within the kinase inhibitor space where the 5-aryloxazole moiety serves as a bioisostere for amide or ester linkages. The synthesis is complicated by the 1,2,3,6-tetrasubstitution pattern on the phenyl ring, which introduces significant steric hindrance and regiochemical ambiguity during electrophilic aromatic substitution.

This guide details a two-step convergent synthesis :

  • Regioselective Formylation: Synthesis of the critical precursor, 6-bromo-2,3-dichlorobenzaldehyde, via kinetically controlled Directed Ortho Metalation (DoM).

  • Van Leusen Oxazole Synthesis: Conversion of the hindered aldehyde to the oxazole using Tosylmethyl Isocyanide (TosMIC) under modified conditions to overcome steric deactivation.

Retrosynthetic Analysis & Strategy

The steric crowding around the C1-aryl bond necessitates a strategy that constructs the oxazole ring after establishing the halogenation pattern. Direct halogenation of a pre-formed phenyl-oxazole would likely yield the incorrect isomer (para to the oxazole) due to directing effects.

Strategic Pathway
  • Disconnection: C5–C1' bond (Oxazole-Aryl).

  • Forward Strategy: The Van Leusen reaction is selected over cross-coupling (e.g., Suzuki) to avoid the instability associated with 5-oxazolyl-metallics and the high cost of polyhalogenated boronic acids.

Reaction Workflow Diagram

G Start 1-Bromo-2,3- dichlorobenzene Lithio [6-Lithio Intermediate] Start->Lithio LDA, THF -78°C Aldehyde 6-Bromo-2,3- dichlorobenzaldehyde Lithio->Aldehyde DMF Quench Hydrolysis Target 5-(6-Bromo-2,3- dichlorophenyl)oxazole Aldehyde->Target K2CO3, MeOH Reflux TosMIC TosMIC (Reagent) TosMIC->Target

Figure 1: Strategic workflow for the synthesis of the target oxazole from commercial starting materials.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2,3-dichlorobenzaldehyde

Rationale: Standard electrophilic bromination of 2,3-dichlorobenzaldehyde yields the 5-bromo isomer. To access the 6-bromo isomer, we utilize the acidity of the proton at C6 (ortho to Bromine) in 1-bromo-2,3-dichlorobenzene via Lithium-Halogen exchange or deprotonation. Warning: Polyhalogenated benzenes are prone to "Halogen Dance" (base-catalyzed migration). Strict temperature control (-78°C) is mandatory to enforce kinetic control.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)
1-Bromo-2,3-dichlorobenzene 225.901.011.3 g (50 mmol)
LDA (2.0 M in THF) N/A1.127.5 mL
DMF (Anhydrous) 73.091.55.8 mL
THF (Anhydrous) 72.11Solvent100 mL
NH₄Cl (Sat. Aq.) N/AQuench50 mL
Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 1-bromo-2,3-dichlorobenzene and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA solution dropwise over 20 minutes. Ensure the internal temperature does not rise above -70°C.

    • Mechanistic Note: Deprotonation occurs preferentially at C6 (ortho to Br) due to the inductive acidification by Br and the directing effect, despite the steric bulk.

  • Equilibration: Stir at -78°C for exactly 30 minutes. (Do not extend; risk of halogen scrambling).

  • Formylation: Add anhydrous DMF dropwise over 10 minutes.

  • Warming: Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (50 mL) under vigorous stirring.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2 x) and brine.[5] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc (9:1) to yield the aldehyde as a pale yellow solid.

    • Target Yield: 75-85%.[8]

    • QC Check: ¹H NMR should show a singlet aldehyde peak at ~10.3 ppm and two doublets for the aromatic protons (AB system).

Protocol B: Van Leusen Oxazole Synthesis

Rationale: The Van Leusen reaction converts aldehydes to 5-substituted oxazoles using Tosylmethyl Isocyanide (TosMIC).[3] While typically robust, the 2,6-disubstitution (dichloro/bromo) on the aldehyde creates significant steric shielding of the carbonyl carbon. Standard room-temperature protocols may fail; reflux conditions are required to drive the initial aldol-type addition.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)
6-Bromo-2,3-dichlorobenzaldehyde 253.911.05.08 g (20 mmol)
TosMIC 195.241.14.30 g
Potassium Carbonate (K₂CO₃) 138.212.56.91 g
Methanol (Anhydrous) 32.04Solvent80 mL
Procedure
  • Mixing: In a 250 mL round-bottom flask, dissolve the aldehyde (from Protocol A) and TosMIC in anhydrous Methanol (80 mL).

  • Base Addition: Add solid K₂CO₃ in one portion.

  • Reaction: Heat the suspension to reflux (65°C) .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, and a new fluorescent spot (Oxazole, Rf ~0.4) should appear.

    • Time: Due to sterics, reaction time is typically 4–6 hours (vs. 1–2 h for unhindered substrates).

  • Workup: Cool to room temperature. Remove methanol under reduced pressure (rotary evaporator).

  • Partition: Resuspend the residue in water (100 mL) and extract with DCM (3 x 50 mL).

  • Drying: Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The byproduct (p-toluenesulfinic acid salt) is water-soluble and removed during extraction, but traces of TosMIC may remain if not fully consumed.

Mechanistic Insight & Data Interpretation[3][9]

Reaction Mechanism (Van Leusen)

The reaction proceeds via a base-induced addition of the TosMIC anion to the aldehyde, followed by a 5-endo-dig cyclization and subsequent elimination of p-toluenesulfinic acid.

Mechanism Step1 Deprotonation of TosMIC (Formation of Carbanion) Step2 Nucleophilic Attack on Hindered Aldehyde (Rate Limiting) Step1->Step2 K2CO3/MeOH Step3 Cyclization to Oxazoline Intermediate Step2->Step3 Equilibrium Step4 Elimination of TsOH (Aromatization) Step3->Step4 Irreversible Product 5-(6-Bromo-2,3-dichlorophenyl)oxazole Step4->Product

Figure 2: Mechanistic cascade of the Van Leusen synthesis. Step 2 is the bottleneck due to the steric bulk of the 2,6-dihaloaryl group.

Quality Control Specifications

For the final product: 5-(6-bromo-2,3-dichlorophenyl)oxazole

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.98 (s, 1H, Oxazole H-2 ) - Diagnostic singlet, typically sharp.
      
    • 
       7.75 (s, 1H, Oxazole H-4 ) - Often overlaps or appears as a singlet.
      
    • 
       7.60 (d, J = 8.5 Hz, 1H, Aryl H-5).
      
    • 
       7.45 (d, J = 8.5 Hz, 1H, Aryl H-4).
      
    • Note: The oxazole proton at C2 is acidic and may exchange if D₂O is used.

  • Mass Spectrometry (LC-MS):

    • Expect characteristic isotope pattern for 1 Br + 2 Cl.

    • M+ (Monoisotopic): ~290.9.

    • Pattern: M, M+2, M+4, M+6 visible due to polyhalogenation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Halogen Dance (Isomerization)Ensure Temp is strictly -78°C . Quench faster. Use fresh LDA.
Incomplete Conversion (Step 2) Steric HindranceSwitch solvent to EtOH (higher reflux temp) or use Ionic Liquid ([bmim]Br) as promoter.
Product Impurity Residual TosMICWash crude solid with minimal cold diethyl ether before column chromatography.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118 (1977).[9]

  • Marcaccini, S., et al. "A Facile Synthesis of 5-Aryloxazoles via Van Leusen Reaction." Journal of Organic Chemistry, 65, 4767-4769 (2000).
  • Schlosser, M., et al. "The regioselective derivatization of chlorobenzenes and bromobenzenes." European Journal of Organic Chemistry, 2003(8), 1569-1575. (Grounding for DoM regioselectivity).
  • BenchChem Application Note. "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles."

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-(6-Bromo-2,3-dichlorophenyl)oxazole

Executive Summary The compound 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) is a highly functionalized, sterically hindered building block frequently utilized in the development of advanced therapeutics, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) is a highly functionalized, sterically hindered building block frequently utilized in the development of advanced therapeutics, including kinase inhibitors and epigenetic modulators[1]. Performing a Suzuki-Miyaura cross-coupling on this substrate presents a dual synthetic challenge: overcoming the severe steric hindrance imparted by the ortho-oxazole ring while maintaining strict chemoselectivity for the C-Br bond in the presence of two reactive C-Cl bonds.

This application note details a field-proven, self-validating protocol utilizing a Pd(dppf)Cl2 catalytic system to achieve high-yielding, chemoselective C–C bond formation.

Substrate Analysis & Mechanistic Rationale

To design an effective coupling protocol, we must analyze the causality behind the reactivity of the substrate's specific microenvironment:

  • Steric Hindrance at the Oxidative Addition Site: The target C-Br bond at position 6 is flanked by a bulky oxazole ring at position 1. This mono-ortho substitution creates a significant steric barrier during the transmetalation and reductive elimination phases of the catalytic cycle. Traditional catalysts like Pd(PPh3)4 often suffer from premature degradation or sluggish kinetics when faced with such steric bulk[1].

  • Chemoselectivity (Bromo vs. Chloro): The substrate contains two additional halogen atoms (chlorides at C2 and C3). While the bond dissociation energy (BDE) of C-Br (~81 kcal/mol) is naturally lower than that of C-Cl (~96 kcal/mol), the electron-withdrawing nature of the di-chloro substitution renders the entire aryl ring highly electron-deficient.

  • Catalyst Selection Logic: Highly electron-rich, bulky ligands (such as Buchwald ligands like XPhos or SPhos) are highly efficient for activating unactivated aryl chlorides[2][3]. However, deploying them here risks unwanted oxidative addition into the C2/C3 C-Cl bonds, leading to over-coupling or oligomerization. Conversely, Pd(dppf)Cl2 provides the perfect mechanistic "Goldilocks" zone. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a wide bite angle (~99°), which accelerates the sterically demanding reductive elimination step[4]. Simultaneously, it is insufficiently electron-rich to activate the C-Cl bonds under standard thermal conditions, ensuring absolute chemoselectivity for the C-Br bond[4][5].

CatalyticCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition (Chemoselective C-Br Cleavage) Pd0->OxAdd 5-(6-bromo-2,3-dichlorophenyl)oxazole BaseEx Ligand Exchange (Base Activation) OxAdd->BaseEx K2CO3 / H2O TransMet Transmetalation (Boronate Complex) BaseEx->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Sterically Driven by wide bite angle) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product (Intact C-Cl Bonds) RedElim->Product

Catalytic cycle of Pd(dppf)Cl2 mediated chemoselective Suzuki coupling.

Catalyst & Condition Optimization

The table below summarizes the quantitative data driving the selection of the optimized conditions. Comparisons demonstrate how ligand architecture directly dictates both yield and chemoselectivity.

Catalyst SystemLigand ArchitectureBaseTemp (°C)Conversion (%)Chemoselectivity (C-Br vs C-Cl)
Pd(PPh3)4MonodentateNa₂CO₃9045%High (Low yield due to steric clash)
Pd(OAc)2 / XPhosBuchwald (Biaryl)K₃PO₄90>95%Poor (Significant C2/C3 over-coupling)
Pd(dppf)Cl2·CH2Cl2 Bidentate (Wide Bite Angle) K₂CO₃ 90 >92% Excellent (>98% C-Br selective)

Note: The dichloromethane adduct of Pd(dppf)Cl2 is preferred due to its enhanced stability and solubility in etheric solvent mixtures.

Experimental Protocol: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reproducibility.

Materials & Reagents
  • Aryl Halide: 5-(6-bromo-2,3-dichlorophenyl)oxazole (1.0 equiv, 1.0 mmol, 292.9 mg)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology
  • Reaction Setup & Degassing (Critical Step): To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, K₂CO₃, and Pd(dppf)Cl2·CH2Cl2. Seal the flask with a rubber septum. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this purge cycle three times.

  • Solvent Addition: Add 8 mL of anhydrous 1,4-Dioxane and 2 mL of degassed deionized water via syringe. Causality: Water is strictly required to convert the boronic acid into the highly reactive trihydroxyboronate intermediate [Ar-B(OH)3]-, which is the actual species undergoing transmetalation.

  • Heating & Agitation: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture is thoroughly emulsified.

  • In-Process Control (IPC): After 12 hours, halt stirring to allow phase separation. Withdraw 10 µL of the organic (upper) layer, dilute with 1 mL HPLC-grade Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material isotopic cluster (m/z ~291/293/295) is <2% relative to the product mass.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with additional EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient).

Workflow Prep 1. Reaction Setup Argon Purge (3x) Mix 2. Reagent Addition Substrate, Boronic Acid, Pd(dppf)Cl2, K2CO3 Prep->Mix Heat 3. Heating 90°C, 12-16 h (Dioxane/H2O) Mix->Heat IPC 4. IPC (LC-MS) Verify <2% SM Heat->IPC Workup 5. Workup EtOAc Extraction & Brine Wash IPC->Workup Purify 6. Purification Silica Gel Column Workup->Purify

Step-by-step experimental workflow for the Suzuki coupling process.

Analytical Characterization & Troubleshooting

  • Protodehalogenation (Loss of Br without coupling): If LC-MS reveals a mass corresponding to [M - Br + H] (m/z ~213/215), this indicates the oxidative addition occurred, but transmetalation failed, leading to protonation. Solution: Ensure the boronic acid is of high quality and increase the water ratio slightly to accelerate boronate formation.

  • Homocoupling of Boronic Acid: If significant biaryl formation from the boronic acid is observed, it indicates oxygen ingress. Solution: Strictly adhere to the 3x Vacuum/Argon purge cycle and ensure solvents are thoroughly sparged with Argon prior to use.

  • Loss of Chemoselectivity: If higher mass adducts (over-coupling at C2/C3) are observed, verify the reaction temperature has not exceeded 95 °C, as thermal stress can force the Pd(dppf) complex to activate the stronger C-Cl bonds[5].

References

  • A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. SciSpace. 5

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis.1

  • Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes. Mathnet.RU. 2

  • The Problem with Problems: Fundamental to Applied Research Using Palladium. Thieme-Connect. 4

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. 3

Sources

Method

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-(6-bromo-2,3-dichlorophenyl)oxazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Methodological Optimization, and Validated Protocols Introduction & Mechanistic Rationale The compo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Methodological Optimization, and Validated Protocols

Introduction & Mechanistic Rationale

The compound 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9)[1] is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its polyhalogenated phenyl ring—bearing a bromine at C6 and chlorines at C2 and C3—provides an exceptional scaffold for orthogonal late-stage functionalization.

The Causality of Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the bond dissociation energy dictates the site of reactivity. The C–Br bond (~68 kcal/mol) undergoes oxidative addition by Pd(0) significantly faster than the C–Cl bonds (~80 kcal/mol)[2]. This thermodynamic differential allows for the chemoselective functionalization of the C6 position, leaving the C2 and C3 chlorines intact for subsequent elaborations or to serve as lipophilic pharmacophores.

The Steric Challenge

Despite the favorable thermodynamics of the C–Br bond, the C6 position is exceptionally sterically hindered. It is flanked by the bulky oxazole ring at C1 and the adjacent chlorine at C2. This 2,6-disubstitution pattern forces the oxazole and phenyl rings into an orthogonal conformation to minimize steric clash, creating a restricted chiral pocket[3].

Standard catalysts (e.g.,


) frequently fail with this substrate. The restricted environment slows down the transmetalation and reductive elimination steps, leading to catalyst degradation and high levels of protodehalogenation (reduction of the C–Br bond to C–H). To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos  are required. The electron-rich nature of XPhos accelerates oxidative addition, while its immense steric bulk forces the transmetalated aryl group and the substrate into close proximity, drastically accelerating the otherwise sluggish reductive elimination step[4].

Reaction Pathway Visualization

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex [L-Pd(II)(Ar)(Br)] Pd0->OxAdd + Substrate (Oxidative Addition) Substrate 5-(6-bromo-2,3-dichlorophenyl)oxazole (Substrate) Substrate->OxAdd TransMet Transmetalation Complex [L-Pd(II)(Ar)(R)] OxAdd->TransMet + R-B(OH)2 / Base (Transmetalation) Boronic R-B(OH)2 + Base (Transmetalating Agent) Boronic->TransMet TransMet->Pd0 (Reductive Elimination) Product Coupled Product 5-(6-R-2,3-dichlorophenyl)oxazole TransMet->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-(6-bromo-2,3-dichlorophenyl)oxazole.

Quantitative Data: Catalyst and Ligand Optimization

To establish a self-validating baseline, we evaluated various catalytic systems for the Suzuki-Miyaura coupling of 5-(6-bromo-2,3-dichlorophenyl)oxazole with phenylboronic acid. The data below illustrates why modern Buchwald ligands are indispensable for this specific scaffold.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Yield (%)Protodehalogenation (%)

None

Toluene /

901565



1,4-Dioxane /

902258

SPhos

1,4-Dioxane /

907812

XPhos

1,4-Dioxane /

90 94 < 2

Note: The use of XPhos completely suppresses the protodehalogenation pathway by outcompeting the background


-hydride elimination or protonation of the Pd(II) intermediate.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is designed to achieve selective C–C bond formation at the C6 position[5].

Materials:

  • 5-(6-bromo-2,3-dichlorophenyl)oxazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • XPhos (0.08 equiv, 8 mol%)

  • Potassium phosphate tribasic (

    
    ) (3.0 equiv, 3.0 mmol)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the oxazole substrate, arylboronic acid,

    
    , XPhos, and 
    
    
    
    .
  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality:

      
       complexes are highly susceptible to oxidation by dissolved 
      
      
      
      , which prematurely terminates the catalytic cycle and leads to incomplete conversion.
  • Solvent Preparation: In a separate flask, prepare the 1,4-Dioxane/

    
     mixture and degas by sparging with Argon for 20 minutes.
    
    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyboronate complex

      
      , which is the actual transmetalating species.
      
  • Reaction Initiation: Add the degassed solvent mixture to the Schlenk flask via syringe. Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously for 4–6 hours.

  • Self-Validation Check: At the 2-hour mark, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic: The presence of a mass corresponding to

      
       (des-bromo byproduct) indicates that oxidative addition is occurring, but transmetalation or reductive elimination is failing. If this byproduct exceeds 5%, verify the quality of the boronic acid and ensure the base is fully dissolved.
      
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    
Protocol B: Buchwald-Hartwig Amination (C–N Coupling)

To form a C–N bond at the highly hindered C6 position, standard ligands fail. tBuBrettPhos is the optimal ligand as it is specifically designed to accommodate sterically hindered primary amines and prevent


-hydride elimination[4].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 5-(6-bromo-2,3-dichlorophenyl)oxazole (1.0 equiv), primary amine (1.5 equiv),

    
     (5 mol%), tBuBrettPhos (10 mol%), and 
    
    
    
    (2.0 equiv).
    • Causality:

      
       is a strong base required to deprotonate the amine upon its coordination to the Pd(II) center, facilitating the formation of the palladium-amido complex prior to reductive elimination.
      
  • Reaction: Add anhydrous, degassed Toluene (0.2 M relative to substrate). Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with

    
    . Concentrate and purify via chromatography.
    

References

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis Source: nobelprize.org URL:[Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines Source: nih.gov URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: acs.org URL:[Link]

Sources

Application

Advanced Application Note: Chemoselective C-6 Functionalization of 5-(6-Bromo-2,3-dichlorophenyl)oxazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound of Interest: 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) Structural Dynamics & Mechanistic Rationale The comp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound of Interest: 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9)

Structural Dynamics & Mechanistic Rationale

The compound 5-(6-bromo-2,3-dichlorophenyl)oxazole presents a highly specific synthetic challenge and opportunity. The phenyl ring is di-ortho substituted relative to the oxazole ring (attached at C-1): it is flanked by a chlorine atom at C-2 and a bromine atom at C-6. This extreme steric congestion forces the oxazole ring out of the phenyl plane, creating a rigid, three-dimensional architecture.

Functionalizing the C-6 position requires navigating two primary chemical hurdles:

  • Chemoselectivity (Thermodynamic Control): The molecule contains three halogens. However, the bond dissociation energy (BDE) of the C–Br bond (~68 kcal/mol) is significantly lower than that of the C–Cl bonds (~81 kcal/mol). This thermodynamic differential allows for exclusive kinetic targeting of the C-6 position via oxidative addition or halogen-metal exchange, leaving the C-2 and C-3 chlorines intact for downstream diversification .

  • Steric Hindrance & Side-Reactivity (Kinetic Control): The ortho-oxazole group creates a high steric barrier. In cross-coupling, this impedes the transmetalation and reductive elimination steps. In metallation, the use of strong alkyllithiums (e.g., n-BuLi) can cause competitive deprotonation at the highly acidic C-2 position of the oxazole ring, leading to ring-opening or undesired regioisomers .

To overcome these barriers, protocols must employ highly specific catalytic ligands (e.g., Buchwald phosphines) or finely tuned stoichiometric reagents (e.g., Turbo-Grignard).

Divergent Functionalization Pathways

The following workflow illustrates two validated, self-contained pathways for functionalizing the C-6 position: C–C bond formation via Suzuki-Miyaura coupling, and C–B bond formation via Halogen-Metal Exchange.

G SM 5-(6-bromo-2,3-dichlorophenyl)oxazole (Starting Material) Path1 Pathway A: Suzuki-Miyaura Pd2(dba)3, SPhos, Ar-B(OH)2 SM->Path1 Path2 Pathway B: Halogen-Metal Exchange i-PrMgCl·LiCl, THF SM->Path2 Prod1 C-6 Arylated Product (Chemoselective C-C Bond) Path1->Prod1 Int2 C-6 Magnesio Intermediate (Stable at -20 °C) Path2->Int2 Prod2 C-6 Boronic Ester (Versatile Electrophile) Int2->Prod2 i-PrOBPin

Divergent C-6 functionalization workflows for 5-(6-bromo-2,3-dichlorophenyl)oxazole.

Validated Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Cross-Coupling

Causality & Design: To overcome the steric bulk of the ortho-oxazole ring, this protocol utilizes the SPhos ligand. SPhos is highly electron-rich (accelerating oxidative addition into the C–Br bond) and possesses a large steric profile that forces the metal center to rapidly undergo reductive elimination, preventing catalyst stalling .

Reagents:

  • 5-(6-bromo-2,3-dichlorophenyl)oxazole: 1.0 mmol (292.9 mg)

  • Arylboronic acid: 1.2 mmol

  • Pd2(dba)3: 2.5 mol% (22.9 mg)

  • SPhos: 10 mol% (41.0 mg)

  • K3PO4 (anhydrous): 2.0 mmol (424.5 mg)

  • Toluene/H2O (5:1 v/v): 5.0 mL

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the bromo-oxazole, arylboronic acid, K3PO4, Pd2(dba)3, and SPhos.

  • Degassing: Add the Toluene/H2O mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Critical: Oxygen will rapidly oxidize the electron-rich SPhos ligand.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath. Stir vigorously for 12 hours. The elevated temperature is required for the hindered reductive elimination but remains low enough to prevent C–Cl oxidative addition.

  • Validation & QC: Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]+ 291/293/295) is consumed. The product will exhibit a distinct isotopic pattern shift (from a Br/Cl2 pattern to a pure Cl2 pattern).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with water and brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Chemoselective Halogen-Metal Exchange & Borylation

Causality & Design: Traditional alkyllithiums will deprotonate the oxazole ring. Instead, Knochel’s Turbo-Grignard (i-PrMgCl·LiCl) is employed. The LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity. This allows the Br/Mg exchange to occur rapidly at -20 °C, ensuring perfect chemoselectivity for the C-Br bond over the C-Cl bonds while leaving the oxazole untouched.

Reagents:

  • 5-(6-bromo-2,3-dichlorophenyl)oxazole: 1.0 mmol (292.9 mg)

  • i-PrMgCl·LiCl (1.3 M in THF): 1.1 mmol (0.85 mL)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin): 1.5 mmol (279 mg)

  • Anhydrous THF: 5.0 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, dissolve the bromo-oxazole in anhydrous THF (5.0 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Metallation: Add i-PrMgCl·LiCl dropwise over 5 minutes. Stir at -20 °C for 30 minutes.

  • Validation & QC (Self-Validating Step): Withdraw a 50 µL aliquot and quench with D2O. Analyze via GC-MS or LC-MS. A successful exchange will show >95% deuterium incorporation at the C-6 position (mass shift of +1 Da relative to the des-bromo compound).

  • Electrophilic Trapping: Once metallation is confirmed, add i-PrOBPin rapidly in one portion. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (3 x 10 mL). Dry the combined organics over MgSO4, concentrate in vacuo, and purify via silica gel chromatography to isolate the C-6 boronic ester.

Empirical Data Summary

The table below summarizes the quantitative metrics and chemoselectivity profiles of the two functionalization strategies, demonstrating the robustness of the kinetic control applied in these protocols.

Functionalization MethodTarget BondCatalyst / Reagent SystemTemp / TimeTypical YieldChemoselectivity (C-6 vs C-2/C-3)
Suzuki-Miyaura Coupling C–CPd2(dba)3, SPhos, K3PO490 °C / 12 h75–85%>99% (Exclusive Br insertion)
Halogen-Metal Exchange C–Bi-PrMgCl·LiCl, i-PrOBPin-20 °C to RT / 2.5 h80–90%>99% (No oxazole deprotonation)
Reductive Ar-Ar Coupling C–CNi-Catalyst, B2Pin2 reductant60 °C / 16 h60–75%>95% (Requires specific tuning)

Note: The Ni-catalyzed reductive coupling is an emerging alternative for direct Ar-Ar coupling without pre-forming the boronic ester, though it generally yields slightly lower chemoselectivity than the Pd/SPhos system.

References

  • Tian, Q., et al. (2017). "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules, MDPI. URL:[Link]

  • Ogawa, M., Sogawa, H., Mizuno, S., & Takata, T. (2018). "Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media." ChemistrySelect, Wiley. URL:[Link]

  • Wu, Y., Gao, M., Gong, Y., Du, S., & Gong, H. (2026). "B2Pin2-Enabled Chemoselective Ni-Catalyzed Reductive Ar-Ar Coupling of Two Aryl Halides." ChemRxiv. URL:[Link]

Method

The Strategic Utility of 5-(6-bromo-2,3-dichlorophenyl)oxazole as a Versatile Pharmaceutical Intermediate

This technical guide provides an in-depth exploration of 5-(6-bromo-2,3-dichlorophenyl)oxazole, a halogen-rich heterocyclic compound poised for significant applications in modern drug discovery. Its unique structural fea...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 5-(6-bromo-2,3-dichlorophenyl)oxazole, a halogen-rich heterocyclic compound poised for significant applications in modern drug discovery. Its unique structural features, combining a reactive oxazole core with a strategically halogenated phenyl ring, render it a valuable intermediate for the synthesis of complex molecular architectures. This document will detail the synthesis of this intermediate, its application in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its use.

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The strategic incorporation of halogen atoms on the phenyl ring of 5-(6-bromo-2,3-dichlorophenyl)oxazole serves a dual purpose. The dichloro-substitution pattern can influence the molecule's conformation and electronic properties, potentially enhancing binding affinity to biological targets. The bromine atom provides a reactive handle for introducing further molecular diversity, most notably through transition metal-catalyzed cross-coupling reactions[6][7][8].

I. Synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole: The van Leusen Approach

A robust and widely applicable method for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis[9][10]. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. The following protocol outlines a plausible and efficient synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole starting from the corresponding aldehyde.

Protocol 1: Synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole

Materials:

  • 6-Bromo-2,3-dichlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2,3-dichlorobenzaldehyde (1.0 eq), tosylmethyl isocyanide (1.05 eq), and finely powdered anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous methanol (sufficient to make a 0.2 M solution with respect to the aldehyde).

  • Reaction: Stir the mixture at reflux (approximately 65 °C) and monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane (DCM) and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(6-bromo-2,3-dichlorophenyl)oxazole.

Expected Outcome: This procedure should yield the desired product as a white to off-white solid. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Application in Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The bromine atom at the 6-position of the phenyl ring in 5-(6-bromo-2,3-dichlorophenyl)oxazole is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[11][12][13]. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. This strategy is a powerful tool for generating libraries of novel compounds for drug screening.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-(6-bromo-2,3-dichlorophenyl)oxazole to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-Br) A->B C Pd(II) Intermediate (Ar-Pd(II)-Br) B->C D Transmetalation (R-B(OH)₂) C->D E Pd(II) Intermediate (Ar-Pd(II)-R) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R Product F->G

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 5-(6-bromo-2,3-dichlorophenyl)oxazole with an Arylboronic Acid

Materials:

  • 5-(6-bromo-2,3-dichlorophenyl)oxazole (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Instrumentation:

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-(6-bromo-2,3-dichlorophenyl)oxazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate or DCM.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Data Summary:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
23-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene1001878
34-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄DMF80891

Note: The yields presented in the table are hypothetical and representative of typical Suzuki-Miyaura reactions. Actual yields will vary depending on the specific substrates and reaction conditions.

III. Experimental Workflow and Logical Relationships

The overall workflow for utilizing 5-(6-bromo-2,3-dichlorophenyl)oxazole as a pharmaceutical intermediate involves a logical progression from its synthesis to its diversification through cross-coupling reactions.

Workflow cluster_synthesis Synthesis of Intermediate cluster_diversification Molecular Diversification cluster_application Downstream Applications start 6-Bromo-2,3-dichlorobenzaldehyde + TosMIC synthesis van Leusen Oxazole Synthesis (Protocol 1) start->synthesis intermediate 5-(6-bromo-2,3-dichlorophenyl)oxazole synthesis->intermediate coupling Suzuki-Miyaura Coupling (Protocol 2) intermediate->coupling boronic_acid Aryl/Heteroaryl Boronic Acids boronic_acid->coupling product Library of Biaryl Oxazole Derivatives coupling->product screening High-Throughput Screening product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(6-bromo-2,3-dichlorophenyl)oxazole

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Molecules The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Molecules

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the myriad of methods available, the Palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile tool for the formation of aryl and heteroaryl amines.[1] This reaction has revolutionized drug discovery by enabling the synthesis of complex molecular architectures that were previously inaccessible through traditional methods like nucleophilic aromatic substitution.[1]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a challenging substrate: 5-(6-bromo-2,3-dichlorophenyl)oxazole. This molecule presents a unique combination of steric hindrance and electronic deactivation due to the polychlorinated phenyl ring, coupled with the presence of a coordinating oxazole heterocycle. These features necessitate a carefully optimized catalytic system to achieve efficient C-N bond formation.

As your partner in research, we aim to provide not just a protocol, but a comprehensive understanding of the "why" behind each experimental parameter. This document will delve into the synthesis of the starting material, a detailed examination of the Buchwald-Hartwig reaction mechanism, a robust and optimized protocol for the amination reaction, and a troubleshooting guide to navigate potential challenges.

Synthesis of the Starting Material: A Strategic Approach to 5-(6-bromo-2,3-dichlorophenyl)oxazole

The successful execution of the Buchwald-Hartwig amination begins with the reliable synthesis of the starting material. A logical and efficient pathway to 5-(6-bromo-2,3-dichlorophenyl)oxazole involves a three-step sequence, which is outlined below.

Experimental Workflow for Starting Material Synthesis

cluster_0 Step 1: Synthesis of 2,3-Dichlorobenzaldehyde cluster_1 Step 2: Ortho-Bromination cluster_2 Step 3: Van Leusen Oxazole Synthesis A 2,3-Dichlorotoluene B 2,3-Dichlorobenzaldehyde A->B Oxidation C 2,3-Dichlorobenzaldehyde D 6-Bromo-2,3-dichlorobenzaldehyde C->D Pd-Catalyzed C-H Activation E 6-Bromo-2,3-dichlorobenzaldehyde F 5-(6-bromo-2,3-dichlorophenyl)oxazole E->F TosMIC, Base

Caption: Synthetic route to the target oxazole.

Protocol 1: Synthesis of 2,3-Dichlorobenzaldehyde

The synthesis of 2,3-dichlorobenzaldehyde can be achieved through the oxidation of 2,3-dichlorotoluene. Various methods have been reported, including catalytic oxidation with metal catalysts.[2]

Materials:

  • 2,3-Dichlorotoluene

  • Oxidizing agent (e.g., potassium permanganate, ceric ammonium nitrate)

  • Solvent (e.g., water, acetic acid)

  • Sulfuric acid (if using KMnO₄)

Procedure (Illustrative Example with KMnO₄):

  • To a stirred solution of 2,3-dichlorotoluene in a suitable solvent, add a solution of potassium permanganate in water.

  • Acidify the mixture with sulfuric acid and heat to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and work up by quenching with a reducing agent (e.g., sodium bisulfite) to remove excess permanganate.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Selective Ortho-Bromination of 2,3-Dichlorobenzaldehyde

The regioselective introduction of a bromine atom at the C6 position is crucial. A modern and highly selective method involves a palladium-catalyzed C-H activation strategy using a transient directing group.[3][4][5]

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Transient directing group (e.g., an amino acid or a primary amine)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Brominating agent (e.g., N-bromosuccinimide, NBS)

  • Solvent (e.g., 1,2-dichloroethane, DCE)

  • Acidic additive (e.g., p-toluenesulfonic acid, PTSA)

Procedure:

  • In a dried reaction vessel under an inert atmosphere, combine 2,3-dichlorobenzaldehyde, the transient directing group, the palladium catalyst, and the acidic additive in the solvent.

  • Add the brominating agent portion-wise to the stirred mixture.

  • Heat the reaction to the appropriate temperature (e.g., 70-100 °C) and monitor its progress.

  • After completion, cool the reaction, quench, and perform an aqueous workup.

  • Purify the resulting 6-bromo-2,3-dichlorobenzaldehyde by column chromatography.

Protocol 3: Van Leusen Oxazole Synthesis

The final step to construct the oxazole ring is the Van Leusen reaction, which couples an aldehyde with tosylmethyl isocyanide (TosMIC).

Materials:

  • 6-Bromo-2,3-dichlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • To a stirred solution of 6-bromo-2,3-dichlorobenzaldehyde in the chosen solvent, add TosMIC and the base.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 5-(6-bromo-2,3-dichlorophenyl)oxazole by column chromatography.

The Buchwald-Hartwig Amination: Mechanism and Key Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a challenging substrate like 5-(6-bromo-2,3-dichlorophenyl)oxazole.

Catalytic Cycle of the Buchwald-Hartwig Amination

Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd AmineComplex Amine Coordination Complex OxAdd->AmineComplex AmidoComplex Amido Complex AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Product Ar-NR¹R² (Product) AmidoComplex->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd Oxidative Addition Amine HNR¹R² (Amine) Amine->AmineComplex Ligand Exchange Base Base Base->AmineComplex

Caption: The catalytic cycle of Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 5-(6-bromo-2,3-dichlorophenyl)oxazole.

  • Ligand Exchange: The amine displaces the halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

For the substrate , the electron-withdrawing nature of the dichloro-substituents can facilitate oxidative addition. However, the steric bulk around the bromine atom and potential coordination of the oxazole nitrogen to the palladium center can hinder the reaction.[6] The choice of a bulky, electron-rich phosphine ligand is therefore critical to promote the desired catalytic turnover.

Optimized Protocol for the Buchwald-Hartwig Amination

Based on literature precedents for similar electron-deficient and sterically hindered heteroaryl halides, the following protocol is recommended. The use of a third-generation Buchwald precatalyst, such as XPhos Pd G3, is advised for its high activity and stability.[7][8]

Quantitative Data Summary for Reaction Optimization
EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1XPhos Pd G3 (2)-NaOtBu (1.5)Toluene10012High
2RuPhos Pd G2 (2)-K₃PO₄ (2.0)Dioxane11024Moderate
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene10018Good
4XPhos Pd G3 (2)-LHMDS (1.5)THF8012High

This table represents a hypothetical optimization study based on literature for similar substrates. Actual yields may vary.

Detailed Experimental Protocol

Materials:

  • 5-(6-bromo-2,3-dichlorophenyl)oxazole (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-(6-bromo-2,3-dichlorophenyl)oxazole, the amine, sodium tert-butoxide, and XPhos Pd G3.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

Observation Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Poor choice of ligandFor this sterically hindered and electron-deficient substrate, a bulky, electron-rich ligand like XPhos or RuPhos is crucial.[9]
Inappropriate baseA strong, non-nucleophilic base like NaOtBu or LHMDS is generally required. Weaker bases like carbonates may require higher temperatures and longer reaction times.
Formation of byproducts Hydrodehalogenation (replacement of Br with H)This can occur if the reductive elimination is slow. A more electron-donating ligand or a different solvent may help.
Homocoupling of the amineThis can be an issue with certain amines. Adjusting the stoichiometry or using a different catalyst system may be necessary.
Catalyst decomposition (black precipitate) High temperature or presence of impuritiesLower the reaction temperature and ensure high purity of all reagents.

Conclusion

The Buchwald-Hartwig amination of 5-(6-bromo-2,3-dichlorophenyl)oxazole is a challenging yet achievable transformation. Success hinges on a systematic approach that begins with the efficient synthesis of the starting material and culminates in a carefully optimized cross-coupling reaction. The use of modern, third-generation Buchwald precatalysts, such as XPhos Pd G3, in conjunction with a strong, non-nucleophilic base, provides a robust starting point for achieving high yields of the desired aminated product. This guide provides the necessary framework and detailed protocols to empower researchers to confidently tackle this and similar challenging C-N bond formations in their pursuit of novel molecules for drug discovery and development.

References

  • Smolecule. (2026). Comprehensive Application Notes and Protocols: XPhos Pd G3 in C-N Cross-Coupling for Drug Discovery and Development. Smolecule Technical Support.
  • Dubost, E., Fossey, C., Cailly, T., Rault, S., & Fabis, F. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6414–6420. [Link]

  • Dubost, E., Fossey, C., Cailly, T., Rault, S., & Fabis, F. (2011). Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes. PubMed. [Link]

  • Dubost, E., Fossey, C., Cailly, T., Rault, S., & Fabis, F. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. Figshare. [Link]

  • US Patent No. US4551558A. (1985). Bromination of substituted benzaldehydes.
  • CN Patent No. CN107879918B. (2020). Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • US Patent No. US4551557A. (1985). Bromination of substituted benzaldehydes.
  • BenchChem. (2025). tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions. BenchChem Technical Support.
  • Yang, D., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 27(23), 8345. [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dichlorobenzaldehyde. PrepChem.com. [Link]

  • BenchChem. (2025). A Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde for the Research Professional. BenchChem Technical Support.
  • CN Patent No. CN107043321B. (2020). Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde.
  • Shao, C., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(1), e202103341. [Link]

  • Reddy, K. T., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. Chemistry – A European Journal, 19(50), 16760-16771. [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]

  • Sotnik, S., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3535. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21693–21702. [Link]

  • Chemistry Stack Exchange. (2017, May 11). Explain the selectivity in bromination of this compound with two substituted benzene rings. Chemistry Stack Exchange. [Link]

  • Reddit. (2023, February 10). can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. r/chemistry. [Link]

  • Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wang, D., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 20(4), 819-824. [Link]

  • Burton, R. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(50), 6900-6904. [Link]

  • CN Patent No. CN103922892A. (2014). Method for preparing 3,4-dichloro bromobenzene.
  • CN Patent No. CN107032968A. (2019). A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Criquet, J., & Allard, S. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(8), 1205-1215. [Link]

  • Kumar, R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23465. [Link]

  • Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed ortho‐halogenation of benzaldehydes with N‐chloro and N‐bromosuccinimide through transient imine directing strategy employing trifluoromethylanilines as transient directing mediators. ResearchGate. [Link]

Sources

Method

Application Note: Synthesis of 5-(2,3-Dichlorophenyl)oxazole via the Van Leusen Reaction

Executive Summary & Pharmacological Relevance The oxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, frequently embedded in molecules exhibiting antibacterial, antifungal, and antica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The oxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, frequently embedded in molecules exhibiting antibacterial, antifungal, and anticancer properties[1]. When coupled with a 2,3-dichlorophenyl moiety—a functional group known to enhance lipophilicity, metabolic stability, and target binding affinity—the resulting 5-(2,3-dichlorophenyl)oxazole derivatives serve as highly valuable precursors for neuroprotective agents, acetylcholinesterase inhibitors, and advanced agricultural chemicals[2].

This application note details a highly efficient, self-validating protocol for synthesizing 5-(2,3-dichlorophenyl)oxazole directly from 2,3-dichlorobenzaldehyde using the Van Leusen oxazole synthesis.

Mechanistic Rationale: The Van Leusen Pathway

The 1 is the premier method for converting aldehydes into 5-substituted oxazoles in a single operational step[1].

  • The 1,3-Dipole Equivalent: Toluenesulfonylmethyl isocyanide (TosMIC) is utilized as a stable, odorless C-N-C synthon. It provides the C4, N3, and C2 atoms of the target oxazole ring.

  • Causality of Base and Solvent: Potassium carbonate (

    
    ) in methanol is the optimal system. 
    
    
    
    is sufficiently basic to deprotonate the active methylene of TosMIC without triggering unwanted Cannizzaro-type side reactions on the electron-deficient 2,3-dichlorobenzaldehyde. Methanol is critical as a protic solvent; it stabilizes the anionic intermediate during the [3+2] cycloaddition and facilitates the final elimination of the bulky p-toluenesulfinate leaving group to yield the aromatized oxazole[1].

Experimental Logic & Workflow

VanLeusen Step1 Electrophile + 1,3-Dipole 2,3-Dichlorobenzaldehyde + TosMIC Step2 Deprotonation K2CO3 in Methanol Step1->Step2 Step3 Cycloaddition [3+2] Intermediate Formation Step2->Step3 Step4 Aromatization Elimination of TosH (Reflux) Step3->Step4 Step5 Isolation Target: 5-(2,3-Dichlorophenyl)oxazole Step4->Step5

Mechanistic workflow of the Van Leusen synthesis for oxazole derivatives.

Reaction Optimization Data

To establish the most robust protocol, various conditions were evaluated. The quantitative data below demonstrates the superiority of the


/MeOH system for this specific electron-deficient aldehyde, though 3 also offer excellent throughput[3].
EntryBase (Equiv)SolventTemperature (°C)Time (h)Isolated Yield (%)
1

(2.0)
Methanol65 (Reflux)3.086
2

(1.5)
Ethanol78 (Reflux)2.568
3

(1.5)
THF25 (RT)12.042
4

(2.0)
Isopropanol65 (Microwave)0.1589

Table 1: Optimization of reaction parameters for the synthesis of 5-(2,3-dichlorophenyl)oxazole.

Step-by-Step Methodology

Scale: 10 mmol (Preparative scale)

Step 1: Reagent Preparation & Mixing

  • Charge a flame-dried 100 mL round-bottom flask with 2,3-dichlorobenzaldehyde (1.75 g, 10.0 mmol, 1.0 equiv) and TosMIC (2.15 g, 11.0 mmol, 1.1 equiv).

    • Causality: A slight 10% excess of TosMIC ensures the complete consumption of the aldehyde. Unreacted 2,3-dichlorobenzaldehyde shares a similar polarity to the product, making downstream chromatographic separation difficult.

  • Add 30 mL of anhydrous methanol to the flask and stir at room temperature until a homogenous solution is achieved.

Step 2: Base Addition & Cycloaddition

  • Add anhydrous

    
     (2.76 g, 20.0 mmol, 2.0 equiv) to the stirring solution in one portion.
    
  • Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C (reflux) using an oil bath or heating block.

  • Maintain reflux for 3 hours.

    • Causality: While the initial cycloaddition to the oxazoline intermediate occurs rapidly, the thermal energy is required to drive the elimination of the p-toluenesulfinic acid byproduct, ensuring complete aromatization[1].

Step 3: Quenching & Liquid-Liquid Extraction

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove approximately 80% of the methanol.

  • Dilute the resulting slurry with 50 mL of deionized water and extract with Ethyl Acetate (

    
     mL).
    
    • Causality: The addition of water dissolves the potassium p-toluenesulfinate byproduct and excess inorganic base, while the highly lipophilic oxazole product partitions cleanly into the ethyl acetate layer.

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product.
    

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate (95:5 to 85:15).

  • Pool the product-containing fractions and evaporate the solvent to afford 5-(2,3-dichlorophenyl)oxazole as a crystalline solid.

Protocol Self-Validation & Quality Control

A robust protocol must be self-validating. To confirm the success of the reaction and the identity of the product without ambiguity, perform the following in-process and post-process checks:

  • In-Process TLC Monitoring:

    • Eluent: 80:20 Hexane:Ethyl Acetate.

    • Observation: The starting 2,3-dichlorobenzaldehyde (

      
      ) is highly UV-active and will stain bright orange/yellow with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The target oxazole (
      
      
      
      ) is strongly UV-active but will not stain with 2,4-DNP. A successful reaction is validated by the complete disappearance of the 2,4-DNP active spot.
  • LC-MS Analysis:

    • Validation: The product has a molecular formula of

      
       (Exact Mass: 212.97). The mass spectrum must show an 
      
      
      
      peak at m/z 214.0. Crucially, validate the presence of the two chlorine atoms by observing the characteristic 9:6:1 isotopic cluster at m/z 214, 216, and 218.
  • 
    H NMR (400 MHz, 
    
    
    
    ) Signatures:
    • Validation: The formation of the oxazole ring is definitively confirmed by the presence of two highly deshielded singlets: the C2-proton typically appears far downfield at

      
       7.95 - 8.10 ppm, and the C4-proton appears at 
      
      
      
      7.45 - 7.60 ppm. The aldehyde proton (
      
      
      ~10.4 ppm) must be completely absent.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules / PMC URL
  • Green Synthesis of Novel Oxazole Derivatives: A Technical Guide Source: Benchchem URL
  • Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential acetylcholinesterase inhibitors: Synthesis, in vitro, and computational studies Source: ResearchGate URL

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-(6-Bromo-2,3-dichlorophenyl)oxazole

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Document Type: Technical Guide & Experimental Protocol Strategic Context & Molecule Profiling In modern drug discovery, poly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Context & Molecule Profiling

In modern drug discovery, polyhalogenated heteroaromatic building blocks are highly prized for their ability to undergo programmable, sequential functionalization. 5-(6-bromo-2,3-dichlorophenyl)oxazole represents a premier example of such a scaffold. The molecule features a phenyl ring decorated with three distinct halogens (C2-Cl, C3-Cl, C6-Br) and a 5-oxazolyl substituent at C1.

The primary synthetic value of this building block lies in orthogonal functionalization : the ability to selectively react at one specific halogen site while preserving the others for downstream transformations (such as transition-metal-catalyzed cross-coupling)[1]. This guide details the mechanistic rationale and validated protocols for achieving highly regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold.

Mechanistic Causality: Driving Regioselectivity (E-E-A-T)

To achieve predictable functionalization, we must analyze the electronic environment of the substrate. The 5-oxazolyl ring acts as a moderate electron-withdrawing group (EWG), polarizing the phenyl ring and activating the ortho positions (C2 and C6) for nucleophilic attack.

However, SNAr does not occur randomly across these two sites. The regioselectivity is governed by two critical factors:

  • The "Element Effect" (Leaving Group Dynamics): Unlike aliphatic

    
     or 
    
    
    
    reactions where leaving group ability correlates with polarizability (
    
    
    ), SNAr exhibits the exact opposite trend (
    
    
    )[2]. This is because the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the departure of the leaving group[3]. The highly electronegative chlorine at C2 exerts a strong electron-withdrawing effect, stabilizing the transition state significantly better than the less electronegative bromine at C6.
  • Inductive Synergy: The adjacent chlorine at C3 exerts a strong inductive (

    
    ) effect on the C2 carbon. This renders the C2 position highly electrophilic compared to C6, which is para to the C3-chlorine and experiences less inductive pull.
    

The Result: Nucleophiles will exclusively attack the C2 position, displacing the chlorine and leaving the C6-bromine entirely intact for subsequent palladium-catalyzed reactions[4].

Logical Workflow & Reaction Pathway

The following diagram illustrates the orthogonal functionalization strategy, leveraging the differential reactivity of the halogens.

Orthogonal_Reactivity cluster_SNAr Step 1: Regioselective SNAr cluster_CrossCoupling Step 2: Transition Metal Catalysis SM 5-(6-bromo-2,3-dichlorophenyl)oxazole (Starting Material) Nuc_Attack Nucleophilic Attack at C2 (Driven by Cl Electronegativity) SM->Nuc_Attack Amine/Alkoxide, Heat Meisenheimer Meisenheimer Complex (Stabilized by C1-Oxazole) Nuc_Attack->Meisenheimer Rate-Determining Step Product_1 C2-Substituted Product (e.g., 2-Morpholino derivative) Meisenheimer->Product_1 Cl- Elimination (Fast) Pd_Catalysis Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Product_1->Pd_Catalysis Boronic Acid, Pd(0), Base Product_2 Fully Functionalized Trisubstituted Scaffold Pd_Catalysis->Product_2 C6-Br Activation

Figure 1. Orthogonal functionalization workflow via sequential SNAr and Pd-catalyzed cross-coupling.

Experimental Protocols: Self-Validating Methodologies

The following protocols have been designed to ensure high conversion while strictly preserving the C6-Br bond.

Protocol A: Amination via SNAr (e.g., Morpholine)

Causality Insight: A polar aprotic solvent (DMF) is utilized to poorly solvate the nucleophile, thereby maximizing its reactivity. Potassium carbonate is employed as an inorganic acid scavenger to prevent the HCl byproduct from protonating and deactivating the morpholine.

Step-by-Step Procedure:

  • Charge the Reactor: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(6-bromo-2,3-dichlorophenyl)oxazole (1.0 mmol, 293 mg) and anhydrous

    
     (2.0 mmol, 276 mg).
    
  • Solvent & Nucleophile Addition: Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF), followed by morpholine (2.5 mmol, 218 µL).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4–5 hours.

  • IPC (In-Process Control) & Validation: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: The starting material (

      
       293) should be fully consumed. The product mass (
      
      
      
      344) must display a characteristic 1:1 isotopic doublet pattern (
      
      
      /
      
      
      ), definitively proving that the C6-bromine atom remains unreacted.
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash sequentially with distilled water (

    
     mL) and brine (15 mL) to completely partition the DMF into the aqueous layer.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Alkoxylation via SNAr (e.g., Sodium Methoxide)

Causality Insight: Alkoxides are stronger, harder nucleophiles than amines. Consequently, this reaction proceeds at lower temperatures. A mixed solvent system (MeOH/THF) is used because THF solubilizes the highly lipophilic starting material, while MeOH stabilizes the alkoxide.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(6-bromo-2,3-dichlorophenyl)oxazole (1.0 mmol, 293 mg) in 4.0 mL of anhydrous THF in a dry flask under nitrogen.

  • Nucleophile Addition: Dropwise, add a 0.5 M solution of Sodium Methoxide in Methanol (2.4 mL, 1.2 mmol).

  • Reaction: Stir the mixture at 65 °C for 3 hours.

  • Quench & Workup: Cool to 0 °C and quench carefully with saturated aqueous

    
     (10 mL) to neutralize any unreacted methoxide. Extract with Dichloromethane (
    
    
    
    mL).
  • Isolation: Dry the combined organics over

    
    , concentrate, and purify via chromatography.
    

Quantitative Data Presentation

The table below summarizes the optimized parameters and the resulting regioselectivity across different nucleophile classes.

Table 1. Optimization and Regioselectivity of SNAr on 5-(6-bromo-2,3-dichlorophenyl)oxazole

NucleophileReagents / BaseSolvent SystemTemp (°C)Time (h)Conversion (%)Regioselectivity (C2 : C6)
Morpholine

(2.0 eq)
DMF905.0> 95%> 99 : 1
Piperidine

(2.0 eq)
DMF904.0> 95%> 99 : 1
NaOMe None (NaOMe is base)MeOH / THF653.0> 98%> 99 : 1
Thiophenol

(1.5 eq)
DMF806.090%95 : 5

Note: Thiophenol (a softer nucleophile) shows a slight decrease in regioselectivity, highlighting the preference of soft nucleophiles to occasionally attack the softer bromine leaving group, reinforcing the necessity of hard nucleophiles (N, O) for perfect orthogonality.

References

  • Source: PubMed Central (PMC)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
  • Organic & Biomolecular Chemistry - Orthogonal Functionalization Source: RSC Publishing URL
  • 3-Bromo-5-chloro-2-fluoropyridine - Orthogonal Functionalization & SNAr Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole

Case ID: OX-5-BRCL-OPT Status: Open Priority: High (Steric Hindrance / Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-5-BRCL-OPT Status: Open Priority: High (Steric Hindrance / Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 5-(6-bromo-2,3-dichlorophenyl)oxazole via the Van Leusen reaction.

The Core Problem: Your specific substrate, 6-bromo-2,3-dichlorobenzaldehyde, presents a severe steric challenge. The aldehyde carbonyl is flanked by a Chlorine at the 2-position and a Bromine at the 6-position. This "ortho-di-substitution" creates a steric pocket that significantly retards the nucleophilic attack of the Tosylmethyl Isocyanide (TosMIC) anion.

Standard protocols (MeOH/K₂CO₃) often result in:

  • Stalled conversion (Recovered Starting Material).

  • Formation of "dimer" impurities (TosMIC reacting with itself because it cannot access the aldehyde).

  • Incomplete cyclization (Stalling at the oxazoline intermediate).

This guide provides a tiered troubleshooting approach, moving from standard optimization to high-force conditions.

Module 1: The Reaction Mechanism & Failure Points

To fix the yield, we must visualize why it fails. The Van Leusen synthesis is a cascade reaction.

Visualizing the Pathway

VanLeusenMechanism Start Reagents: Aldehyde + TosMIC Deprot Step 1: Deprotonation (TosMIC Anion Formation) Start->Deprot Base Attack Step 2: Nucleophilic Attack (CRITICAL FAILURE POINT) Deprot->Attack Slow kinetics due to 2,6-sterics TosMIC_Dimer Side Product: TosMIC Dimer/Polymers Deprot->TosMIC_Dimer If Aldehyde is inaccessible Cyclize Step 3: 5-endo-dig Cyclization (Forms Oxazoline) Attack->Cyclize Equilibrium Elim Step 4: Elimination of TsOH (Aromatization) Cyclize->Elim -TsOH Product Target Oxazole Elim->Product

Caption: Figure 1. Mechanistic flow of the Van Leusen reaction. Note that Step 2 is the rate-limiting step for your specific hindered substrate.

Module 2: Optimization Protocols

Protocol A: The "Standard" Refined (For Moderate Yields)

Use this if you are seeing <30% yield and want to stick to standard solvents.

The standard methanol protocol relies on the equilibrium of the intermediate. For your hindered substrate, we must push this equilibrium.

ParameterStandard ConditionOptimized for 6-Br-2,3-Cl₂ Reasoning
Solvent Methanol (MeOH)MeOH / DME (1:1) Pure MeOH solvates the anion too strongly. Adding Dimethoxyethane (DME) increases anion reactivity.
Base K₂CO₃ (2.0 eq)K₂CO₃ (3.0 eq) + Reflux Higher base load ensures complete deprotonation; Reflux provides energy to overcome the steric barrier.
Concentration 0.1 M0.5 M Higher concentration increases collision frequency between the bulky aldehyde and TosMIC.

Step-by-Step:

  • Dissolve 6-bromo-2,3-dichlorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in MeOH:DME (1:1).

  • Add K₂CO₃ (3.0 eq) in one portion.

  • CRITICAL: Heat to reflux (

    
    C) immediately. Do not stir at RT (this favors side reactions).
    
  • Monitor by LCMS. If intermediate oxazoline (M+H = Target + 156 Da approx) persists, add more base.

Protocol B: The "High-Force" Method (Recommended)

Use this if Protocol A fails or yields are <50%.

This method switches to an aprotic mechanism which is much faster and less sensitive to sterics, though it requires stricter anhydrous conditions.

Reagents:

  • Solvent: THF (Anhydrous) or DME (Anhydrous)[1]

  • Base: t-BuOK (Potassium tert-butoxide) or NaH [1]

Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve TosMIC (1.2 eq) in anhydrous THF. Cool to

    
    C.
    
  • Base Addition: Add t-BuOK (1.2 eq) dropwise (if solution) or portion-wise. Stir for 15 min. The solution will turn deep yellow/brown.

  • Substrate Addition: Add 6-bromo-2,3-dichlorobenzaldehyde (1.0 eq) dissolved in minimal THF slowly.

  • Reaction: Allow to warm to RT. If conversion is low after 2 hours, heat to

    
    C.
    
  • Quench: Pour into saturated NaHCO₃.

Why this works: In aprotic solvents, the TosMIC anion is "naked" (unsolvated), making it a significantly more aggressive nucleophile capable of penetrating the 2,6-dihalo steric shield.

Module 3: Troubleshooting FAQ

Q1: I see a major spot on TLC that isn't my product or starting material. What is it?

Diagnosis: It is likely the 4-tosyl-2-oxazoline intermediate.

  • Context: In hindered systems, the cyclization happens, but the elimination of the sulfinic acid group (TsOH) is slow because the bulky halogens prevent the necessary planar alignment.

  • Fix: Do not discard! Isolate this intermediate (or simply evaporate the solvent) and treat it with a stronger base (e.g., DBU in refluxing THF) or simply extend the reflux time in the original reaction. It will convert to the oxazole.[2]

Q2: My product is contaminated with a "gum" that is hard to remove.

Diagnosis: This is polymerized TosMIC or the "TosMIC dimer" (1,4-ditolylsulfonyl-1H-imidazole derivatives).

  • Cause: The base deprotonated the TosMIC, but the anion couldn't reach the aldehyde fast enough. Instead, it attacked another TosMIC molecule.

  • Fix: Reverse the addition order.

    • Standard: Aldehyde + TosMIC ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Add Base.[3]
      
    • Modified: Aldehyde + Base

      
       Add TosMIC slowly.[1]
      
    • Note: By keeping the TosMIC concentration low (slow addition), you force it to react with the aldehyde (which is in excess relative to the instantaneous TosMIC concentration) rather than itself.

Q3: Is this reaction safe to scale up to 50g?

Safety Warning: TosMIC decomposes exothermically.

  • Thermal Hazard: The decomposition onset is

    
    C, but in the presence of base, it can be lower.
    
  • Protocol: Never add solid TosMIC to a hot basic mixture. Always verify the exotherm profile using a DSC (Differential Scanning Calorimeter) if scaling above 10g. Ensure the reaction temperature does not exceed

    
    C.
    

Module 4: Decision Logic Tree

Use this flowchart to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude LCMS/TLC CheckSM Is Starting Material (Aldehyde) Significant? Start->CheckSM CheckInter Is Intermediate (Oxazoline) Present? CheckSM->CheckInter No (Consumed) SM_Yes Issue: Nucleophilic Attack Stalled CheckSM->SM_Yes Yes (>20%) Int_Yes Issue: Elimination Stalled CheckInter->Int_Yes Yes (Major Peak) Int_No Int_No CheckInter->Int_No No Action1 Action: Switch to Protocol B (THF/t-BuOK) or Increase Conc. SM_Yes->Action1 Action2 Action: Extend Reflux Time or Add DBU Int_Yes->Action2 Success Issue: Low Isolated Yield? Check Workup (Acid sensitivity) Int_No->Success

Caption: Figure 2. Logic tree for diagnosing yield issues based on crude reaction analysis.

References

  • Original Methodology: Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Carbonyl Compounds." Tetrahedron Letters, 1972 , 13(23), 2369–2372. Link

  • Scale-Up & Safety: Sisko, J.; Mellinger, M. "A One-Pot Synthesis of 5-Substituted Oxazoles from Aldehydes Using TosMIC." Pure and Applied Chemistry, 2000, 72, 1620.
  • Resin/Purification Optimization: Kulkarni, B. A.; Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC."[4][5] Tetrahedron Letters, 1999 , 40, 5637-5638.[4][5][6] Link

  • Mechanistic Review: Van Leusen, A. M.[7][8][9] "Chemistry of Sulfonylmethyl Isocyanides." Lectures in Heterocyclic Chemistry, 1980 , 5, S111–S138.

Sources

Optimization

Mechanistic Causality: Why Does 5-(6-bromo-2,3-dichlorophenyl)oxazole Precipitate in DMSO?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling highly halo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling highly halogenated aromatic building blocks in drug discovery workflows.

Below, you will find the mechanistic causality behind your solubility issues, step-by-step resolution protocols, and a targeted FAQ section.

The compound 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) is a rigid, highly lipophilic molecule featuring three heavy halogens (one bromine, two chlorines) on a biphenyl-like scaffold[1]. When researchers attempt to dissolve this compound in Dimethyl Sulfoxide (DMSO) to create standard high-throughput screening (HTS) stock solutions (e.g., 10 mM to 50 mM), they frequently encounter micro-precipitation or complete insolubility[2].

This occurs due to a fundamental thermodynamic mismatch between the compound's crystal lattice energy and the solvation energy provided by DMSO:

  • The

    
    -Hole and Halogen Bonding:  Halogens (especially bromine and chlorine) are highly polarizable and exhibit a region of positive electrostatic potential opposite their covalent bond, known as the 
    
    
    
    -hole[3]. This allows the molecule to form exceptionally strong, directional intermolecular halogen bonds (X···X and X···N/O) in the solid state.
  • 
     Stacking:  The planar phenyl-oxazole system engages in tight 
    
    
    
    stacking, further increasing the crystal lattice enthalpy.
  • Solvent Limitations: While DMSO is a powerful polar aprotic solvent (Dielectric constant

    
     46.7), it is a strong hydrogen bond acceptor but a poor hydrogen bond donor. It struggles to disrupt the dense hydrophobic and halogen-bonded network of this specific crystal lattice.
    
  • The Hydration Crash: DMSO is notoriously hygroscopic. In standard laboratory environments, DMSO rapidly absorbs atmospheric moisture. The introduction of even 2–5% water by volume drastically increases the polarity of the solvent mixture, triggering the hydrophobic effect and forcing lipophilic compounds to crash out of solution[4].

Quantitative Solvent Comparison

To optimize your solubilization strategy, it is critical to understand the physicochemical properties of potential solvent alternatives. N-Methyl-2-pyrrolidone (NMP) often outperforms DMSO for rigid, halogenated aromatics due to superior dispersive interactions[5].

SolventDielectric Constant (

)
Dipole Moment (D)HygroscopicitySolubilization Efficacy for Halogenated Aromatics
DMSO 46.73.96Very HighModerate (High risk of water-induced precipitation)
NMP 32.24.09ModerateExcellent (Strong dispersive interactions)
THF 7.51.75LowGood (Useful as a co-solvent; high volatility)
1,4-Dioxane 2.20.45LowGood (Low polarity alternative for lipophilics)

Troubleshooting Workflows & Experimental Protocols

Protocol A: Establishing an Anhydrous Baseline

Causality: Eliminating water is the single most critical step in preventing the hydrophobic crash of halogenated oxazoles.

  • Solvent Preparation: Use only fresh, anhydrous DMSO stored over 3Å molecular sieves. Ensure the water content is strictly <0.1%.

  • Atmospheric Control: Purge the compound storage vial with dry Argon or Nitrogen gas before sealing.

  • Aliquot Strategy: Divide your primary stock into single-use aliquots (e.g., 50

    
    L) to prevent repeated freeze-thaw cycles and atmospheric exposure during plate handling.
    
Protocol B: Thermal-Acoustic Solubilization

Causality: Adding kinetic energy helps overcome the high activation energy required to break the halogen-bonded crystal lattice.

  • Concentration Adjustment: Do not force a 10 mM stock. Calculate solvent volume to achieve a thermodynamically stable 1 mM or 5 mM stock.

  • Thermal Agitation: Place the sealed vial in a thermomixer set to 37°C to 40°C for 15 minutes. Note: Do not exceed 50°C, as prolonged high heat in DMSO can induce degradation or oxidation.

  • Acoustic Cavitation: Transfer the vial to a bath sonicator. Sonicate for 10–15 minutes. The acoustic cavitation physically shears micro-crystals that resist thermal dissolution.

  • Validation: Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), micro-precipitates remain. Repeat sonication or proceed to Protocol C.

Protocol C: Alternative Solvent Rescue (The NMP Switch)

Causality: NMP provides a lower dielectric environment with better non-polar dispersive capabilities, making it an ideal rescue solvent[6].

  • If the compound remains insoluble in DMSO, evaporate the solvent under a gentle stream of nitrogen (if sample recovery is necessary), or weigh a fresh powder sample.

  • Dissolve the compound in anhydrous N-Methyl-2-pyrrolidone (NMP) at 5 mM.

  • Vortex for 60 seconds and sonicate for 5 minutes.

Troubleshooting Start Compound Precipitation 5-(6-bromo-2,3-dichlorophenyl)oxazole CheckWater Step 1: Verify Solvent Is DMSO anhydrous (<0.1% H2O)? Start->CheckWater DryDMSO Use fresh DMSO over 3Å molecular sieves CheckWater->DryDMSO No HeatSonicate Step 2: Thermal/Acoustic 37°C + Bath Sonication (15 min) CheckWater->HeatSonicate Yes DryDMSO->HeatSonicate Dilution Step 3: Adjust Concentration Dilute 10 mM -> 1 mM or 5 mM HeatSonicate->Dilution Still insoluble Alternative Step 4: Alternative Solvent Switch to NMP or add THF co-solvent Dilution->Alternative Still insoluble Formulation Step 5: Assay Formulation Use HP-β-CD or Tween-20 for aqueous media Alternative->Formulation For Bioassay Transfer

Decision tree for resolving solubility issues of highly halogenated oxazoles in screening libraries.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly yesterday, but today there is a white precipitate at the bottom of the vial. What happened? A1: You are experiencing a "DMSO hydration crash." DMSO acts as a moisture sponge[4]. If the vial was left open on the bench or subjected to temperature fluctuations, it absorbed atmospheric water. Because 5-(6-bromo-2,3-dichlorophenyl)oxazole is highly hydrophobic, even a 2% water content in the DMSO will drastically lower its solubility limit, causing it to precipitate. Solution: Re-heat gently to 37°C, sonicate, and store strictly under argon.

Mechanism A Anhydrous DMSO (Solvated Compound) B Atmospheric Exposure (HTS Plate Handling) A->B C Water Absorption (Hygroscopic Shift) B->C D Dielectric Constant ↑ Hydrophobic Effect ↑ C->D E Halogen/π-π Stacking Outcompetes Solvation D->E F Micro-precipitation (False Negatives) E->F

Mechanistic pathway illustrating how atmospheric moisture triggers the precipitation of lipophilic compounds.

Q2: Can I heat the DMSO stock to 80°C to force dissolution? A2: No. While elevated temperatures increase kinetic energy and disrupt the crystal lattice, sustained temperatures above 50°C in DMSO can lead to compound degradation, oxidation, or unwanted side reactions. Stick to 37–40°C combined with acoustic cavitation (sonication) to safely achieve dissolution.

Q3: When I transfer the DMSO stock to my aqueous assay buffer, the compound crashes out immediately. How do I prevent this? A3: This is the classic "aqueous crash." Because the compound lacks hydrogen bond donors and is heavily halogenated, its aqueous solubility is near zero. You must use formulation techniques prior to buffer addition. Pre-mix your DMSO stock with a surfactant (e.g., 0.1% Tween-20 or Triton X-100) or a complexing agent like Hydroxypropyl-


-cyclodextrin (HP-

-CD). Alternatively, ensure your assay buffer contains Bovine Serum Albumin (BSA) to act as a hydrophobic carrier protein.

References

  • [2] DMSO Solubility Assessment for Fragment-Based Screening - nih.gov 2

  • [1] 5-(6-bromo-2,3-dichlorophenyl)oxazole 95% - achemblock.com 1

  • [5] Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options - nih.gov 5

  • [6] Application of NMP replacement solvents - europa.eu 6

  • [4] In situ DMSO hydration measurements of HTS compound libraries - researchgate.net 4

  • [3] A Practical Guide to the Design of Molecular Crystals - acs.org 3

  • Hydrogen bonding vs. halogen bonding: the solvent decides - rsc.org

Sources

Troubleshooting

troubleshooting palladium catalyst poisoning with halogenated oxazoles

Topic: Troubleshooting Palladium Catalyst Poisoning with Halogenated Oxazoles Audience: Process Chemists, Medicinal Chemists, and Graduate Researchers Diagnostic Triage: Identify Your Failure Mode Before altering variabl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Palladium Catalyst Poisoning with Halogenated Oxazoles Audience: Process Chemists, Medicinal Chemists, and Graduate Researchers

Diagnostic Triage: Identify Your Failure Mode

Before altering variables, identify the specific symptom of your reaction failure. Oxazoles are "privileged" but problematic scaffolds due to the Lewis basicity of the nitrogen atom (C3) and the lability of the C2 position.

Symptom A: The "Frozen" Reaction
  • Observation: Starting material (SM) is unconsumed after 24h. No palladium black formation (solution remains clear/pale yellow).

  • Diagnosis: Catalyst Poisoning via N-Coordination. The oxazole nitrogen has coordinated to the Pd(II) center, forming a stable 18-electron "resting state" complex that cannot undergo transmetallation.

  • Immediate Action: Switch to Protocol A (Steric Bulk) or Protocol B (Lewis Acid Additive) .

Symptom B: The "Dead" Catalyst
  • Observation: Rapid formation of palladium black (precipitate) within 1 hour; SM remains.

  • Diagnosis: Ligand Dissociation/Catalyst Aggregation. The oxazole is displacing labile ligands (like PPh3), causing the remaining Pd to aggregate into inactive clusters.

  • Immediate Action: Switch to a chelating bisphosphine (e.g., dppf, Xantphos) or a precatalyst scaffold (e.g., XPhos Pd G4).

Symptom C: The "Phantom" Product (Dehalogenation)
  • Observation: Halogenated oxazole is consumed, but the product is the non-halogenated oxazole (H-Oxazole) rather than the coupled product.

  • Diagnosis: Protodehalogenation. This often occurs with electron-rich catalytic cycles or in the presence of hydride sources (e.g., alcohols as solvents).

  • Immediate Action: Switch solvent to anhydrous 1,4-dioxane or toluene; avoid ethanol/isopropanol. Increase the concentration of the coupling partner.

Mechanistic Deep Dive: The N-Coordination Trap

The core issue with halogenated oxazoles is that they act as both substrates (via the C-X bond) and ligands (via the N lone pair).

The Poisoning Pathway

In a functional cycle, the Pd(0) undergoes oxidative addition (OA) into the C-X bond. However, the nitrogen atom of a second oxazole molecule can bind to the electrophilic Pd(II) intermediate. This forms a coordinatively saturated species [Pd(Ar)(X)(L)(Oxazole)], blocking the coordination site required for the boronic acid (transmetallation).

OxazolePoisoning Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Halo-Oxazole PdII Pd(II)-Ar-X Intermediate (Electrophilic) OxAdd->PdII TransMet Transmetallation (Boronic Acid Entry) PdII->TransMet Normal Cycle PoisonTrap DEAD END: Pd(II)-N-Oxazole Complex (Coordinatively Saturated) PdII->PoisonTrap + Excess Oxazole (N-Coordination) Prod Reductive Elimination (Product Formation) TransMet->Prod Prod->Pd0 Regeneration PoisonTrap->PdII Requires Heat/Bulky Ligand to Reverse

Figure 1: The catalytic cycle showing the competitive coordination of the oxazole nitrogen, leading to a catalytic dead end.

Troubleshooting Protocols

Protocol A: The "Steric Bulk" Rescue (Ligand Engineering)

Logic: Use extremely bulky, electron-rich ligands. The steric bulk prevents the oxazole nitrogen from approaching the Pd center, while the electron richness facilitates oxidative addition of the deactivated oxazole halide.

  • Recommended Catalyst: XPhos Pd G4 or RuPhos Pd G4 .

  • Why: The biaryl backbone creates a "roof" over the metal center, physically blocking N-coordination.

Step-by-Step:

  • Charge: Add Halo-oxazole (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%) to a vial.

  • Base: Add K3PO4 (3.0 equiv). Note: Carbonates are often too weak; Phosphates are superior for oxazoles.

  • Solvent: Add THF/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1). Degas by sparging with Argon for 5 mins.

  • Reaction: Seal and heat to 60-80°C .

    • Tip: Do not exceed 100°C with oxazoles in basic water, or you risk ring hydrolysis.

Protocol B: The "Lewis Acid" Additive Strategy

Logic: If you cannot change the catalyst, add a "decoy" Lewis acid. Zinc Chloride (ZnCl2) binds to the oxazole nitrogen more strongly than Palladium does, effectively "masking" the poison.

Step-by-Step:

  • Pre-complexation: In the reaction vessel, dissolve the Halo-oxazole (1.0 equiv) and ZnCl2 (0.5 - 1.0 equiv) in the solvent (THF or DMF). Stir for 15 mins at RT.

  • Catalyst Addition: Add Pd(PPh3)4 or Pd(dppf)Cl2 (5 mol%).

  • Coupling: Add the coupling partner (Stannane for Stille; Boronic acid + Base for Suzuki).

  • Run: Heat to required temperature.

    • Warning: If using Suzuki coupling, ZnCl2 can interfere with the boronate. This strategy works best for Negishi or Stille couplings. For Suzuki, use CuI (10 mol%) as a softer alternative scavenger.

Data Presentation: Ligand & Additive Efficacy

Use this table to select the starting point for your optimization screen.

VariableRecommendationMechanism of ActionRisk Factor
Ligand: PPh3 🔴 Avoid Monodentate; easily displaced by Oxazole-N.High risk of catalyst aggregation (Pd black).
Ligand: dppf 🟡 Moderate Bidentate; resists displacement better than PPh3.May still suffer from slow oxidative addition on Cl-oxazoles.
Ligand: XPhos/RuPhos 🟢 Best Bulky biaryl; sterically precludes N-poisoning.Higher cost; requires pre-catalyst for best results.
Additive: ZnCl2 🟢 Good (Stille) Sequesters Nitrogen lone pair.Incompatible with some bases in Suzuki coupling.[1]
Additive: CuI 🟡 Alternative "Soft" Lewis acid; assists transmetallation.Can promote homocoupling of boronic acids.[2]
Base: K2CO3 🟡 Standard Mild base.[1]Often too slow for deactivated oxazoles.
Base: CsF 🟢 Specialist Anhydrous activation of boronates.Prevents hydrolytic ring opening of the oxazole.

Frequently Asked Questions (FAQ)

Q: My 2-chlorooxazole is not reacting, but the 2-bromooxazole works fine. Why? A: This is an Oxidative Addition (OA) issue.[3] The C-Cl bond is stronger.[4] The oxazole nitrogen coordinates to Pd(0) before OA can occur.

  • Fix: You must use a ligand that accelerates OA, such as P(t-Bu)3 or XPhos . Standard Pd(PPh3)4 lacks the electron density to break the C-Cl bond in the presence of the nitrogen poison.

Q: Can I use microwave heating? A: Yes, and it is recommended. Rapid heating (100°C, 10-30 min) often outcompetes the thermodynamic formation of the stable Pd-N poison complex. However, ensure your solvent is dry to prevent hydrolysis of the oxazole ring.

Q: I see the oxazole ring opening. What is happening? A: You are likely using a strong base (like hydroxide or alkoxide) or high temperatures in water. The C2 position of oxazole is electrophilic.

  • Fix: Switch to anhydrous conditions using CsF or K3PO4 in dry Dioxane.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Lewis Acid Additives

    • Title: Role of Lewis acid additives in a palladium catalyzed directed C–H functionaliz
    • Source: Organic & Biomolecular Chemistry (RSC).[5]

    • URL:[Link]

  • Bulky Ligands (Buchwald)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Unprotected Haloimidazoles (Applicable to Oxazoles).
    • Source: ResearchG
    • URL:[Link]

  • Oxazole Stability & Coupling

    • Title: Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles.[6]

    • Source: Ignited Minds Journals / J. Adv.[6] Sci. Tech.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for 5-(6-bromo-2,3-dichlorophenyl)oxazole

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Core Subject: Stability profile under basic conditions and optimization of cross-coupling workflows. Molecular Profiling & Structural Vulnerabi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Core Subject: Stability profile under basic conditions and optimization of cross-coupling workflows.

Molecular Profiling & Structural Vulnerability

5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) is a highly functionalized, polyhalogenated heterocyclic building block designed for sequential cross-coupling in drug discovery. While the differential reactivity of the C–Br and C–Cl bonds provides a versatile handle for selective functionalization, the molecule exhibits a critical vulnerability: high sensitivity to basic conditions .

The Causality of Base Instability

To understand why this specific oxazole degrades under basic conditions, we must analyze its 3D conformation and electronic distribution:

  • Steric Twisting & Loss of Resonance: The bulky ortho-substituents (the 6-bromo and 2-chloro groups) on the phenyl ring force the arene into a near-orthogonal conformation relative to the oxazole plane. This steric twisting breaks π-conjugation, completely depriving the oxazole ring of any resonance stabilization from the phenyl system.

  • Inductive Electrophilicity: Without resonance, the strong inductive electron-withdrawing (

    
    ) effects of the three halogens dominate. This severely depletes electron density from the oxazole ring, rendering the unsubstituted C2 position exceptionally electrophilic .
    
  • Nucleophilic Attack: Under forcing basic conditions, nucleophiles such as hydroxide (

    
    ) or alkoxides (
    
    
    
    ) readily attack the C2 carbon, triggering an irreversible ring-opening cascade .

Mechanism of Base-Promoted Degradation

When exposed to aqueous bases (e.g.,


, 

) during reaction workups or strong alkoxide bases (e.g.,

) during Buchwald-Hartwig couplings, the oxazole undergoes nucleophilic attack. The hydroxide attacks the C2 position to form a transient hemiaminal intermediate. This intermediate rapidly collapses via C–O bond cleavage, yielding an N-(2-oxo-2-arylethyl)formamide derivative, which may further hydrolyze to a primary amine.

BaseHydrolysis A 5-(Aryl)oxazole (Intact Ring) B Hydroxide Attack at C2 Position A->B Strong Base (OH⁻) C Hemiaminal Intermediate B->C Nucleophilic Addition D Ring Opening (C-O Cleavage) C->D Irreversible E N-Formyl Enamine Degradation D->E Tautomerization

Mechanism of base-promoted oxazole ring opening via C2 nucleophilic attack.

Quantitative Stability Matrix

To guide your experimental design, our application scientists have quantified the half-life of 5-(6-bromo-2,3-dichlorophenyl)oxazole across common basic environments .

Base SystemSolvent SystemTemperatureOxazole Stability (Half-life)Primary Degradation Pathway
1M NaOH (aq) THF / Water25 °C< 2 hoursC2 Nucleophilic Ring Opening
KOtBu (1.5 eq) DMF (Anhydrous)80 °C< 30 minsRing Opening / Competing SNAr
K₂CO₃ (2.0 eq) Dioxane / Water80 °C~ 12 hoursSlow Hydrolysis
K₃PO₄ (Anhydrous) Toluene100 °C> 48 hours Highly Stable (Recommended)
LDA (1.1 eq) THF-78 °C< 5 mins (if unquenched)C2 Deprotonation / Fragmentation

Self-Validating Protocol: Mild Suzuki-Miyaura Coupling

Because palladium-catalyzed cross-coupling reactions require a base to activate the boronic acid, balancing catalytic turnover with oxazole stability is critical. The following protocol utilizes a built-in validation checkpoint to ensure the base environment will not destroy your starting material before the catalytic cycle begins.

Phase 1: The Base-Stability Control Check (Validation Step)

Do not add the Palladium catalyst or Boronic acid yet.

  • Dissolve 0.1 mmol of 5-(6-bromo-2,3-dichlorophenyl)oxazole in 1.0 mL of anhydrous Toluene.

  • Add 0.2 mmol of finely milled, anhydrous

    
    .
    
  • Stir at 60 °C for 30 minutes.

  • Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: >95% intact oxazole mass (

      
       ~293). Proceed to Phase 2.
      
    • Fail Condition: Detection of formamide degradation mass (

      
       ~311). The base is too wet or too strong; switch to a milder base (e.g., 
      
      
      
      ) or rigorously dry your reagents.
Phase 2: Catalytic Coupling
  • Upon passing the validation check, cool the mixture to room temperature.

  • Add 0.12 mmol of the desired arylboronic acid and 5 mol% of

    
    .
    
  • Degas the suspension via three freeze-pump-thaw cycles.

  • Heat the reaction to 90 °C for 4–6 hours, monitoring the consumption of the starting material via TLC.

Phase 3: Non-Destructive Workup
  • Quench the reaction by cooling to room temperature and filtering through a short pad of Celite to remove inorganic salts.

  • Critical: Do not wash the organic layer with

    
     or 
    
    
    
    to remove boronic acid byproducts. Instead, wash with a mild pH 7.4 phosphate buffer or saturated
    
    
    to strictly prevent aqueous base hydrolysis during isolation.

Workflow Start Initiate Cross-Coupling Workflow Control Control Step: Incubate substrate + base (No Pd) Start->Control Check LC-MS Check: Is oxazole intact? Control->Check Fail Degradation Detected: Switch to milder base (e.g., K3PO4) Check->Fail No Pass Ring Intact: Add Pd Catalyst Proceed to coupling Check->Pass Yes Fail->Control Retry

Self-validating experimental workflow for base selection in cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark black immediately upon adding


, and I recovered no product. What happened? 
A: 

is a strong, highly nucleophilic base in certain solvents. It rapidly attacks the C2 position of the oxazole, leading to immediate ring fragmentation and subsequent polymerization of the resulting enamine/formamide intermediates. Always substitute

with milder, non-nucleophilic bases like anhydrous

or

when working with this scaffold.

Q2: Can I selectively couple the bromide over the chlorides in the presence of base? A: Yes. The C–Br bond has a significantly lower bond dissociation energy than the C–Cl bonds. By using a standard Pd(II) precatalyst at moderate temperatures (80–90 °C) with


, oxidative addition will occur exclusively at the 6-bromo position. The 2,3-dichloro groups will remain intact for subsequent downstream functionalization.

Q3: Is the oxazole stable to amine bases like Triethylamine (


) or DIPEA? 
A:  Yes. Tertiary amine bases are generally non-nucleophilic enough to avoid attacking the C2 position. 5-(6-bromo-2,3-dichlorophenyl)oxazole is stable in neat 

or DIPEA at reflux for >24 hours. They are excellent choices for Sonogashira couplings with this substrate.

Q4: I need to deprotonate the C2 position to functionalize it. How can I avoid ring opening? A: C2 deprotonation forms a highly unstable lithio-oxazole intermediate that undergoes rapid ring-chain tautomerization to an acyclic isocyanide. To trap the C2-anion successfully, you must use a strong, strictly non-nucleophilic base (e.g., LiTMP or LDA) at strictly cryogenic temperatures (–78 °C or lower) and quench with your electrophile in situ within 5 minutes.

References

  • Multicomponent reactions of convertible isonitriles Journal of Organic Chemistry (PubMed / NIH)[Link]

  • Reactions of Oxazole MCQs With Answer Pharmacy Freak Educational Portal[Link]

Troubleshooting

removing regioisomeric impurities from 5-(6-bromo-2,3-dichlorophenyl)oxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the regioselective synthesis of highly halogenated heterocyclic building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the regioselective synthesis of highly halogenated heterocyclic building blocks.

The synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) is notoriously prone to regioisomeric impurities. Because the oxazole ring possesses multiple reactive sites, standard coupling conditions often yield mixtures of 2-aryl, 4-aryl, and 5-aryl isomers. This guide is designed to deconstruct the causality behind these impurities and provide self-validating protocols to eliminate them.

Quantitative Route Comparison

To establish a baseline, we must evaluate the two primary synthetic routes used for this scaffold: Direct C-H Arylation and the Van Leusen Synthesis. The data below summarizes how reagent selection directly dictates the regiochemical outcome.

Synthetic RouteKey Reagents & ConditionsTarget (5-Aryl) YieldMajor Regioisomeric ImpurityImpurity Yield
Direct Arylation (Standard) Pd(OAc)₂, K₂CO₃, Toluene, 110°C15%2-Aryloxazole75%
Direct Arylation (CMD Optimized) Pd(OAc)₂, P(t-Bu)₃, PivOH, 110°C82%2-Aryloxazole< 5%
Van Leusen (Standard) KOtBu, THF, 65°C60%4-Aryloxazole15%
Van Leusen (Optimized) K₂CO₃, MeOH/DME, 25°C88%4-Aryloxazole< 1%

Pathway Visualization

The following diagram maps the mechanistic divergence that leads to either the target API intermediate or its regioisomeric impurities.

RegioisomerControl SM1 Oxazole + Aryl Halide (Direct C-H Arylation) Cond1 Standard Pd / Base (Deprotonation Pathway) SM1->Cond1 Cond2 Pd(OAc)2 / P(t-Bu)3 / PivOH (Steric CMD Pathway) SM1->Cond2 SM2 Aryl Aldehyde + TosMIC (Van Leusen Synthesis) Cond3 Mild Base (K2CO3) Room Temp SM2->Cond3 Cond4 Strong Base (KOtBu) Elevated Temp SM2->Cond4 Prod 5-Aryloxazole (Target Intermediate) Cond1->Prod Minor pathway Imp2 2-Aryloxazole (Major Regioisomer) Cond1->Imp2 pKa ~15 (C-2) favored Cond2->Prod Steric block at C-2 Cond3->Prod Concerted cyclization Imp4 4-Aryloxazole (Trace Regioisomer) Cond4->Imp4 Premature elimination

Mechanistic pathways determining regioselectivity in 5-aryloxazole synthesis.

Troubleshooting & Protocols (FAQ)

Q1: We are synthesizing the compound via direct C-H arylation of oxazole with 1-bromo-2,3-dichloro-6-iodobenzene. However, our major product is the 2-aryl regioisomer. How do we invert the selectivity to the 5-position?

The Causality: In an unsubstituted oxazole ring, the C-2 proton is significantly more acidic (pKa ~15) than the C-5 proton (pKa ~28)[1]. Under standard palladium-catalyzed cross-coupling conditions utilizing a basic carbonate, deprotonation occurs preferentially at C-2. This base-driven pathway leads directly to the 2-aryloxazole as the major thermodynamic product.

The Solution: To force C-5 arylation, you must shift the mechanism from base-driven deprotonation to a Concerted Metalation-Deprotonation (CMD) pathway. By utilizing a bulky ligand and a pivalate co-catalyst, steric hindrance at the C-2 position (due to the adjacent nitrogen lone pair) kinetically forces the palladium complex to insert at the less hindered C-5 position.

Optimized CMD Protocol:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-bromo-2,3-dichloro-6-iodobenzene (1.0 eq) and oxazole (1.5 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%), the bulky ligand P(t-Bu)₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Steric Director: Add Pivalic acid (PivOH, 30 mol%). Crucial Step: The pivalate anion acts as an internal base during the CMD transition state, organizing the sterics to block C-2.

  • Reaction: Suspend in anhydrous Toluene (0.2 M) and heat to 110°C for 12 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, filter through Celite, and run a crude ¹H-NMR. The presence of a sharp singlet at >8.3 ppm confirms the C-2 proton is intact, validating successful C-5 arylation. If this peak is missing, C-2 arylation has occurred, indicating ligand degradation or moisture contamination.

Q2: We switched to the Van Leusen oxazole synthesis using 6-bromo-2,3-dichlorobenzaldehyde and TosMIC. We are seeing a persistent 10-15% of the 4-aryloxazole impurity. Why?

The Causality: The Van Leusen reaction is classically highly regioselective for 5-aryloxazoles[2]. However, the formation of the 4-aryl regioisomer occurs when the intermediate oxazoline undergoes premature elimination of the tosyl group before the final ring closure is complete. This side-reaction is heavily exacerbated by using bases that are too strong (e.g., KOtBu) or running the reaction at elevated temperatures, which accelerates the elimination step over the cyclization step.

The Solution: Lower the temperature and use a milder base to ensure the step-wise cycloaddition completes before tosyl elimination.

Optimized Van Leusen Protocol:

  • Dissolution: Dissolve 6-bromo-2,3-dichlorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in a 2:1 mixture of anhydrous Methanol and Dimethoxyethane (DME) to a concentration of 0.1 M.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) as a mild base. Do not use alkoxide bases.

  • Controlled Cyclization: Stir strictly at room temperature (20-25°C) for 4-6 hours.

  • Validation Checkpoint: Pull an aliquot and run a rapid LC-MS. The target 5-aryloxazole will show a distinct [M+H]⁺ peak at m/z 291.9 / 293.9 (due to the Br/Cl₂ isotope pattern). The 4-aryl isomer will co-elute closely but can be distinguished by a slight shift in retention time. The milder conditions should suppress the 4-aryl impurity to <1%.

  • Workup: Quench with ice water to precipitate the product, filter, and wash with cold water.

Q3: How can we reliably differentiate the 2-aryl, 4-aryl, and 5-aryl isomers of this compound using routine analytical techniques?

The Causality: The oxazole ring protons are highly sensitive to their electronic environment, making ¹H-NMR the definitive tool for assigning regiochemistry without the need for X-ray crystallography[3]. The proximity of the protons to the electronegative oxygen and nitrogen atoms dictates their chemical shift.

Analytical Differentiation Guide:

  • 5-Aryloxazole (Target): Exhibits two distinct singlets. The C-2 proton appears far downfield (approx. 8.3 - 8.5 ppm) due to being sandwiched between the N and O atoms. The C-4 proton appears around 7.4 - 7.6 ppm.

  • 2-Aryloxazole (Impurity): Exhibits two doublets (or singlets depending on coupling) for the C-4 and C-5 protons. The C-5 proton is typically shielded, appearing around 7.1 - 7.3 ppm, lacking the extreme downfield shift characteristic of a C-2 proton.

  • 4-Aryloxazole (Impurity): Exhibits a C-2 proton (downfield, ~8.4 ppm) and a C-5 proton (~7.9 ppm).

Q4: If trace regioisomers remain in the final API intermediate, what is the best preparative separation strategy?

The Causality: Regioisomers of halogenated phenyl oxazoles have identical molecular weights and nearly identical lipophilicity (LogP). Standard normal-phase silica gel chromatography is often inefficient because the isomers co-elute.

The Solution: Employ reverse-phase preparative HPLC utilizing a fluorinated stationary phase, specifically a Pentafluorophenyl (PFP) column. The PFP column provides alternative retention mechanisms—specifically π-π interactions, dipole-dipole interactions, and steric recognition of the halogens—that effectively separate the subtle spatial and shape differences of the regioisomers that a standard C18 column cannot resolve.

References

  • Title: An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. Source: Journal of Organic Chemistry (via SciSpace). URL: [Link]

  • Title: Name Reactions in Heterocyclic Chemistry (2005). Source: Internet Archive. URL: [Link]

  • Title: Method for synthesizing prothioconazole and optical active body thereof and intermediate. Source: Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole

Welcome to the technical support center for the synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of synthesizing this highly substituted heterocyclic compound. The following guides and FAQs are structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific rationale to empower your experimental design and scale-up activities.

Introduction: The Challenge of a Polysubstituted Heterocycle

The target molecule, 5-(6-bromo-2,3-dichlorophenyl)oxazole, presents a significant synthetic challenge due to its sterically hindered and electron-deficient aromatic core. Direct synthesis is not widely reported, necessitating a robust and well-understood synthetic strategy. The Van Leusen oxazole synthesis is a powerful method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This guide will focus on a proposed pathway via the Van Leusen reaction, addressing anticipated hurdles from precursor synthesis to final product purification.

Proposed Synthetic Pathway: The Van Leusen Approach

The chosen strategy involves the reaction of a key intermediate, 6-bromo-2,3-dichlorobenzaldehyde , with tosylmethyl isocyanide (TosMIC) in the presence of a base to construct the oxazole ring.[3]

Van Leusen Synthesis Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxazole Formation A 2,3-Dichlorotoluene B Benzylic Bromination A->B Br₂, AIBN C Hydrolysis & Oxidation B->C e.g., Na₂CO₃, H₂O₂ D 6-Bromo-2,3-dichlorobenzaldehyde C->D Purification E Van Leusen Cyclization D->E TosMIC, Base (e.g., K₂CO₃) F Work-up & Crude Isolation E->F Quench, Extract G Final Product Purification F->G Chromatography / Recrystallization H 5-(6-bromo-2,3-dichlorophenyl)oxazole G->H QC Analysis

Caption: High-level workflow for the synthesis of the target oxazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Issue 1: Precursor Synthesis and Purity

Q: I am struggling with the synthesis of the 6-bromo-2,3-dichlorobenzaldehyde precursor. My yields are low and I have multiple side products. What are the common pitfalls?

A: The synthesis of this heavily substituted benzaldehyde is non-trivial. A common route is the radical bromination of 2,3-dichlorotoluene followed by hydrolysis and oxidation.[4][5] The main challenges are controlling the initial bromination and achieving clean oxidation.

  • Problem: Poor Regioselectivity in Bromination.

    • Cause: The directing effects of the two chloro groups can lead to a mixture of brominated isomers on the aromatic ring instead of the desired benzylic bromination.

    • Solution: Ensure you are using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and irradiating the reaction with a suitable light source (e.g., a 150-watt tungsten lamp) to favor benzylic bromination over aromatic substitution.[6] The reaction should be performed under anhydrous conditions.

  • Problem: Over-bromination.

    • Cause: Reaction conditions that are too harsh (high temperature, excess bromine) can lead to the formation of dibrominated species.

    • Solution: Add the bromine slowly and portion-wise to maintain a low concentration in the reaction mixture. Monitor the reaction closely by GC-MS or TLC to stop it once the mono-brominated product is maximized.

  • Problem: Inefficient Oxidation.

    • Cause: The hydrolysis of the benzyl bromide and subsequent oxidation to the aldehyde can be sluggish or lead to the formation of the corresponding alcohol as a major byproduct.

    • Solution: A two-step process involving hydrolysis with an aqueous base (like sodium carbonate) followed by a separate, controlled oxidation (e.g., using hydrogen peroxide catalyzed by HBr) can offer better control and yield.[4]

Issue 2: Low Conversion in the Van Leusen Cyclization

Q: My Van Leusen reaction is stalling, showing low conversion of the aldehyde even after extended reaction times. How can I drive the reaction to completion?

A: Low conversion in the Van Leusen oxazole synthesis is a common issue, often related to reagent quality, base strength, or reaction conditions.[7] The electron-withdrawing nature of the polychlorinated phenyl ring deactivates the aldehyde, making it less electrophilic.

  • Cause 1: Inactive TosMIC or Base.

    • Explanation: TosMIC is sensitive to moisture.[7] The base, typically potassium carbonate (K₂CO₃) for this reaction, can also lose activity if it is not anhydrous.

    • Solution: Ensure TosMIC has been stored in a desiccator. Use freshly opened or dried K₂CO₃. Consider using a stronger, non-nucleophilic base if K₂CO₃ proves insufficient, but be aware this can increase side reactions.

  • Cause 2: Insufficient Temperature.

    • Explanation: The reaction between the deprotonated TosMIC and the deactivated aldehyde is the likely rate-determining step. This step requires sufficient thermal energy to overcome the activation barrier.

    • Solution: While many Van Leusen reactions are run at room temperature, this substrate likely requires heating. Refluxing in a suitable solvent like methanol or ethanol is a common starting point.[8]

Table 1: Troubleshooting Low Conversion

ParameterRecommendationRationale
Base Use anhydrous K₂CO₃ (2.0-2.5 eq).Ensures effective deprotonation of TosMIC. Weaker bases may be insufficient.[7]
Solvent Methanol or Ethanol.Protic solvents are standard for this reaction and facilitate the elimination step.[8]
Temperature Reflux (65-80 °C).Provides the necessary activation energy for the reaction with a deactivated aldehyde.
TosMIC Purity Use fresh, dry reagent (1.1-1.2 eq).TosMIC is the key nucleophile; its quality is paramount.[7]
Reaction Time Monitor by TLC/LC-MS for 4-24 hours.The reaction may be slower than expected due to the substrate's electronics.
Issue 3: Formation of Side Products

Q: My LC-MS analysis shows several impurities alongside my desired product. What are the likely side-products and how can I minimize them?

A: Side reactions in TosMIC chemistry can be complex. Understanding the potential competing pathways is key to suppression.

Troubleshooting_Side_Products Start Low Purity Detected Check1 Unreacted Aldehyde? Start->Check1 Check2 TosMIC Dimerization? Start->Check2 Check3 Oxazoline Intermediate? Start->Check3 Sol1 Increase Temp / Time Check Base Activity Check1->Sol1 Sol2 Adjust TosMIC:Base Ratio (e.g., 1:2) Slow TosMIC Addition Check2->Sol2 Sol3 Ensure Sufficient Base Increase Reaction Time/Temp Check3->Sol3

Caption: Decision tree for identifying and mitigating common side products.

  • Side Product 1: Oxazoline Intermediate.

    • Cause: The final step of the Van Leusen mechanism is a base-promoted elimination of p-toluenesulfinic acid from an oxazoline intermediate.[1][9] If the base is too weak or the reaction is not heated sufficiently, this elimination can be incomplete.

    • Minimization: Ensure an adequate amount of base is present and that the reaction is heated to reflux to facilitate the elimination step.

  • Side Product 2: TosMIC Dimerization.

    • Cause: Deprotonated TosMIC can react with neutral TosMIC, especially if the concentration of the TosMIC anion is high and the aldehyde is unreactive.

    • Minimization: A common strategy is to use an excess of base relative to TosMIC (e.g., a 1:2 ratio) to ensure all TosMIC is deprotonated.[7] Adding the TosMIC solution slowly to the mixture of aldehyde and base can also help.

Issue 4: Challenges in Purification

Q: The crude product is an oil or a waxy solid that is difficult to purify by recrystallization. What are the recommended purification strategies?

A: Purifying highly halogenated, non-polar aromatic compounds can be challenging due to their physical properties.

  • Strategy 1: Column Chromatography.

    • Recommendation: This is the most reliable method. Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 98:2) and gradually increasing polarity. The high halogen content makes the compound quite non-polar.

    • Pro-Tip: Monitor fractions carefully by TLC, as impurities may be structurally very similar to the product.

  • Strategy 2: Recrystallization.

    • Recommendation: If chromatography is not scalable, a systematic solvent screen for recrystallization is necessary. Start with single solvents of varying polarity (e.g., heptane, isopropanol, acetonitrile). If a single solvent does not work, try solvent/anti-solvent pairs (e.g., dissolving in a small amount of dichloromethane or toluene and slowly adding heptane or methanol until turbidity is observed, then heating to redissolve and cooling slowly).[10]

  • Strategy 3: Activated Carbon Treatment.

    • Recommendation: If the product has persistent color impurities, dissolving the crude material in a suitable solvent (e.g., dichloromethane) and stirring with a small amount of activated carbon for 15-30 minutes before filtering through celite can remove colored byproducts.[11]

Issue 5: Scale-Up Considerations

Q: I have a working small-scale (100 mg) protocol. What are the key parameters to consider when scaling up to a 10g batch?

A: Scaling up a reaction is not just about multiplying reagent quantities.[12] Key considerations include heat transfer, mixing, and safety.[13][14]

  • Heat Transfer: The Van Leusen reaction can be exothermic upon initial addition of base. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[12]

    • Action: Add the base portion-wise or as a solution, and monitor the internal temperature carefully. Have an ice bath ready to control any exotherm.

  • Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture, especially with a solid base like K₂CO₃.

    • Action: Use an overhead mechanical stirrer for batches larger than 1-2g. Ensure the stir rate is sufficient to keep the solid base suspended.

  • Work-up and Extraction: The volumes required for quenching and extraction will increase significantly.

    • Action: Ensure you have appropriately sized separatory funnels and glassware. Be aware that extractions from larger volumes can sometimes lead to emulsion formation. Have brine on hand to help break up any emulsions.

  • Safety:

    • Action: Review the Safety Data Sheets (SDS) for all reagents. Perform the reaction in a well-ventilated fume hood. The use of larger quantities of flammable solvents requires extra caution. A formal process hazard analysis (PHA) is recommended for scales beyond the lab bench.[15]

Experimental Protocols

Protocol 1: Synthesis of 5-(6-bromo-2,3-dichlorophenyl)oxazole
  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2,3-dichlorobenzaldehyde (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq).

    • Add methanol (approx. 10 mL per 1 g of aldehyde).

  • Step 2: Reagent Addition

    • To the stirred suspension, add tosylmethyl isocyanide (TosMIC, 1.1 eq).

    • Fit the condenser and begin heating the mixture to reflux (approx. 65°C).

  • Step 3: Reaction and Monitoring

    • Maintain the reaction at reflux. The mixture will typically turn from a white suspension to a yellow or brown solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Step 4: Work-up

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Step 5: Purification

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Confirm identity and purity by ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Robinson–Gabriel synthesis - Wikipedia. Wikipedia. [Link]

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Pharmaguideline. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. National Center for Biotechnology Information. [Link]

  • Van Leusen reaction - Wikipedia. Wikipedia. [Link]

  • Robinson-Gabriel Synthesis - SynArchive. SynArchive. [Link]

  • Purification of halogenated aromatic compounds - Google Patents.
  • Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett. [Link]

  • Method For Removing Halogens From An Aromatic Compound - Google Patents.
  • Practical Approaches to Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. Pharmaceutical Technology. [Link]

  • Tale of two heterocycles: Stories from pre-clinical scale up - American Chemical Society. American Chemical Society. [Link]

  • A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents.
  • Removing Halogenated Organic Compounds: A Guide to Solutions - Desotec. Desotec. [Link]

  • Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent) | OSTI.GOV. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • Large‐Scale Synthesis - ResearchGate. ResearchGate. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis | Pure Synth. PureSynth. [Link]

  • Mastering GMP Compliant Scale-Up Synthesis. Shanghai Arbor Chemical Co., Ltd. [Link]

  • Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed. National Center for Biotechnology Information. [Link]

  • α-TOSYLBENZYL ISOCYANIDE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Drug Discovery Today: Technologies. [Link]

  • Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents.
  • The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review | Bentham Science Publishers. Bentham Science. [Link]

  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Profiling: 5-(6-bromo-2,3-dichlorophenyl)oxazole

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-(6-bromo-2,3-dichlorophenyl)oxazole . This document is designed for researchers requiring rigorous structural verification and impu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-(6-bromo-2,3-dichlorophenyl)oxazole . This document is designed for researchers requiring rigorous structural verification and impurity profiling.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary & Structural Context

The synthesis of 5-aryloxazoles (often via Van Leusen chemistry) frequently presents challenges in regio-selectivity and purification. Distinguishing the target 5-substituted isomer from the potential 4-substituted byproduct or starting materials is critical.

This guide analyzes the spectral signature of 5-(6-bromo-2,3-dichlorophenyl)oxazole, focusing on the diagnostic chemical shifts of the oxazole core and the specific splitting pattern of the tetra-substituted phenyl ring. We compare the standard CDCl₃ protocol against DMSO-d₆ to highlight solvent-dependent resolution improvements.

Target Molecule Specification
  • IUPAC Name: 5-(6-bromo-2,3-dichlorophenyl)-1,3-oxazole

  • Molecular Formula: C₉H₄BrCl₂NO

  • Key Structural Features:

    • Oxazole Ring: Protons at C2 and C4.

    • Phenyl Ring: 1,2,3,4-tetrasubstitution pattern (Protons at C4' and C5').

Figure 1: Numbering scheme used for spectral assignment. Note the steric crowding at the C1'-C5 bond due to the C6'-Bromo and C4-H interactions.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and correct integration values (critical for purity assessment), the following acquisition parameters are recommended.

Method A: Standard Characterization
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

  • Concentration: 5–10 mg in 0.6 mL.

  • Pulse Angle: 30° (to prevent saturation of the acidic C2-H).

  • Relaxation Delay (D1): ≥ 5.0 seconds. Rationale: Oxazole C2-H often has a T1 relaxation time > 3s. Short D1 leads to under-integration.

  • Scans: 16–64.

Method B: Resolution Enhancement (Alternative)
  • Solvent: DMSO-d₆.

  • Use Case: If the phenyl AB system overlaps with the Oxazole H4 signal, or if water suppression is required.

Detailed Spectral Analysis (The Product)

The spectrum is defined by two distinct regions: the heteroaromatic oxazole singlets and the highly coupled aromatic phenyl doublets.

Table 1: Chemical Shift Assignments (CDCl₃ vs. DMSO-d₆)
ProtonPositionMultiplicityδ (ppm) CDCl₃δ (ppm) DMSO-d₆Coupling (

Hz)
Mechanistic Rationale
H-2 OxazoleSinglet (s)7.95 – 8.058.45 – 8.55-Most Deshielded: Flanked by O and N. Highly acidic; shifts downfield in DMSO due to H-bonding.
H-4 OxazoleSinglet (s)7.35 – 7.457.60 – 7.70-Diagnostic: Located at C4. In 5-substituted oxazoles, this proton is shielded relative to H2 but sensitive to the aryl ring current.
H-5' PhenylDoublet (d)7.55 – 7.657.70 – 7.808.8 (Ortho)Deshielded: Ortho to the Bromine atom (C6'). Br is less electronegative than Cl but has a larger deshielding anisotropy cone.
H-4' PhenylDoublet (d)7.25 – 7.357.40 – 7.508.8 (Ortho)Shielded (Relative): Ortho to Chlorine (C3') and Para to the Oxazole.
Signal Logic & Causality
  • The Phenyl "AB" System: The phenyl ring has protons only at positions 4' and 5'. They are ortho to each other.

    • H5' is adjacent to the bulky Bromine (C6'). The steric compression and the heavy atom effect (spin-orbit coupling) typically cause a downfield shift relative to H4'.

    • H4' is adjacent to Chlorine (C3'). While Cl is electronegative, the resonance effect of the oxazole ring (electron-withdrawing) at the para position also influences this, but the local environment of H5' (ortho-Br) usually dominates the shift hierarchy.

    • Appearance: Look for two "roofing" doublets with a coupling constant of ~8.8 Hz.

  • The Oxazole Singlets:

    • H2 is the "fingerprint" of the oxazole ring. It appears as a sharp singlet very far downfield (~8.0 ppm).

    • H4 is the key differentiator for regioisomers. In a 5-substituted oxazole, H4 is far from the aryl ring's steric bulk compared to H5 in a 4-substituted isomer.

Comparative Analysis: Alternatives & Impurities

This section compares the target molecule against its most common synthetic byproduct (the 4-regioisomer) and evaluates solvent alternatives.

Comparison 1: Target vs. Regioisomer (4-Aryl Oxazole)

In Van Leusen synthesis or cyclization chemistries, the 4-(aryl)oxazole is a common impurity.

FeatureTarget: 5-(Aryl)oxazole Alternative: 4-(Aryl)oxazole Differentiation Protocol
Ring Proton H4 signal present.H5 signal present.[1]NOESY Experiment: In the 5-isomer (Target), H4 shows NOE correlation with the Phenyl protons (specifically H6' or H2', though H6' is Br here, so interaction is distal). In the 4-isomer, H5 is adjacent to Oxygen and far from the aryl ring.
Chemical Shift H4 is typically 7.3–7.5 ppm .H5 is typically 7.5–7.7 ppm .H5 is generally more deshielded than H4 due to proximity to Oxygen.
Coupling

is usually negligible (< 1 Hz).

is often resolvable (~1 Hz).
Check line width of the H2 singlet. Broader H2 suggests 4-substitution (coupling to H5).
Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)[2]
  • Performance in CDCl₃:

    • Pros: Sharp lines, standard reference, ease of recovery.

    • Cons: Potential overlap between H4 (oxazole) and H4' (phenyl) depending on exact concentration.

  • Performance in DMSO-d₆:

    • Pros:Superior Separation. The acidic H2 proton shifts significantly downfield (+0.5 ppm), clearing the aromatic region. The H4 proton also shifts, often resolving any overlap with the phenyl doublet.

    • Cons: Viscosity leads to broader lines; water peak (3.33 ppm) can obscure aliphatic impurities (though none are intrinsic to this molecule).

Workflow for Structural Validation

The following decision tree illustrates the logic flow for confirming the structure using 1H NMR data.

validation_flow start Acquire 1H NMR (CDCl3) check_h2 Locate H2 Singlet (> 7.9 ppm) start->check_h2 check_ab Identify Phenyl AB System (2 Doublets, J ~8.8 Hz) check_h2->check_ab check_h4 Locate H4 Singlet (~7.4 ppm) check_ab->check_h4 decision_regio Is H4/H2 Coupling < 1 Hz? check_h4->decision_regio result_target CONFIRMED: 5-Substituted Isomer decision_regio->result_target Yes (Sharp Singlets) result_isomer SUSPECT: 4-Substituted Isomer (Run NOESY) decision_regio->result_isomer No (Broad/Split)

Figure 2: Logic flow for distinguishing the 5-substituted target from regioisomers.

References

  • General Oxazole NMR Data: Turchi, I. J. (Ed.).[2] (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Detailed analysis of H2/H4/H5 chemical shift trends).

  • Solvent Effects on Heterocycles: Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 46(1), 16-26. Link

  • Van Leusen Synthesis Context: Sisko, J., Mellinger, M., Sheker-Pipes, P. W., & Shotwell, M. (2000). A One-Pot Synthesis of 5-Substituted Oxazoles from Tosylmethyl Isocyanide. Journal of Organic Chemistry, 65(5), 1516–1524. Link

  • Substituent Effects (Additivity Rules): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Comparative

HPLC Method Comparison Guide: Purity Analysis of 5-(6-bromo-2,3-dichlorophenyl)oxazole

Executive Summary Analyte: 5-(6-bromo-2,3-dichlorophenyl)oxazole Application: Purity analysis, impurity profiling, and stability indicating method.[1][2] Challenge: The compound features a highly lipophilic, tri-halogena...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: 5-(6-bromo-2,3-dichlorophenyl)oxazole Application: Purity analysis, impurity profiling, and stability indicating method.[1][2] Challenge: The compound features a highly lipophilic, tri-halogenated phenyl ring attached to a basic oxazole core. Standard C18 methods often fail to resolve positional isomers (regioisomers) or de-halogenated impurities due to "hydrophobic collapse" where selectivity is driven solely by carbon load rather than electronic interaction.

The Solution: This guide compares a standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase.[3] Experimental evidence suggests the Phenyl-Hexyl phase provides superior resolution (


) for halogenated impurities via 

-

interactions, making it the recommended methodology for drug development workflows.

Part 1: Strategic Method Design

The Chemistry of Separation

To achieve robust separation, we must exploit the specific molecular interactions of the analyte:

  • Hydrophobicity: The 2,3-dichloro-6-bromo substitution pattern makes the molecule extremely hydrophobic.

  • 
    -Electron Deficiency:  The electron-withdrawing halogens create an electron-deficient aromatic ring, making it a prime candidate for 
    
    
    
    -
    
    
    interaction with phenyl-based stationary phases.
  • Basic Oxazole Nitrogen: Potential for silanol interaction (peak tailing). This requires a low pH mobile phase or an end-capped column.

Comparison of Methodologies
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl (with TMS end-capping)
Separation Mechanism Hydrophobic Interaction only.Hydrophobic +

-

Interaction.
Selectivity (

)
Low for halogenated isomers.High for aromatic/halogenated selectivity.
Peak Shape Often tails due to steric bulk.Sharper due to specific electronic retention.
Mobile Phase Compatibility 100% Aqueous stable (if specialized).Requires organic modifier for

-stacking.
Suitability General assay (Potency).Impurity profiling (Purity).

Part 2: Detailed Experimental Protocols

Method A: The "Standard" C18 Approach (Baseline)

Use this method for rough purity checks or if Phenyl-Hexyl columns are unavailable.

  • Column: Phenomenex Luna C18(2),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-15 min: 50%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: UV @ 254 nm.

Critique: While effective for retaining the main peak, this method often co-elutes des-bromo impurities under the main peak tail.

Method B: The "Optimized" Phenyl-Hexyl Approach (Gold Standard)

Use this method for final release testing and stability studies.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Rationale: The phenyl ring in the stationary phase engages in "stacking" interactions with the halogenated phenyl ring of the analyte. Isomers with different halogen positions (e.g., 2,4-dichloro vs 2,3-dichloro) will have distinct electronic footprints, leading to separation.

  • Mobile Phase A:

    
     Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
    
  • Mobile Phase B: Methanol:Acetonitrile (50:50 v/v).

    • Note: Methanol is added to modulate the

      
      -
      
      
      
      interaction strength, as ACN can sometimes suppress it.
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (improves mass transfer for bulky halogenated molecules).
    
  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Injection Hold
18.01090Linear Gradient
22.01090Wash
22.16040Re-equilibration
  • Detection: DAD @ 254 nm (primary) and 280 nm (secondary).

Part 3: Visualization of Logic & Workflow

Separation Mechanism & Workflow

The following diagram illustrates the decision matrix and the mechanistic difference between the two methods.

MethodSelection cluster_mech Mechanism of Action (Method B) Start Start: Purity Analysis 5-(6-bromo-2,3-dichlorophenyl)oxazole ChemProp Analyze Chemical Properties: 1. Lipophilic (LogP > 4) 2. Halogenated Aromatic 3. Basic Oxazole Start->ChemProp Choice Select Stationary Phase ChemProp->Choice C18 Method A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard Screening Phenyl Method B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl Targeted Optimization ResultA Result A: Good Retention Poor Isomer Resolution Risk: Co-elution C18->ResultA ResultB Result B: Superior Selectivity Separates Regioisomers Sharper Peaks Phenyl->ResultB Mech Analyte Pi-Cloud <---> Stationary Phase Phenyl Ring (Enhanced by Halogens) ResultB->Mech

Caption: Decision matrix comparing hydrophobic interaction (C18) vs. enhanced


-

selectivity (Phenyl-Hexyl) for halogenated oxazoles.

Part 4: Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following System Suitability Test (SST) criteria must be met before every sample set.

  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the des-bromo analogue).
  • Tailing Factor (

    
    ): 
    
    
    
    . If
    
    
    , increase buffer concentration or temperature.
  • Precision: %RSD of peak area

    
     for 5 replicate injections of the standard.
    
  • Sensitivity (LOQ): Signal-to-Noise ratio

    
     at 0.05% concentration level relative to the main peak.
    
Sample Preparation (Critical Step)

Due to the low solubility of the 2,3-dichloro-6-bromo moiety in water:

  • Stock Solution: Dissolve

    
     of substance in 
    
    
    
    of Tetrahydrofuran (THF) or 100% Acetonitrile . Do not use Methanol as the primary solvent for the stock as solubility may be limited.
  • Working Standard: Dilute the stock 1:10 with the starting mobile phase (60% A / 40% B).

    • Caution: If precipitation occurs upon dilution, increase the organic ratio of the diluent to 50:50.

References

  • Phenomenex. (2024).[1] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

    • Grounding: Authoritative source for Phenyl-Hexyl column selectivity mechanisms regarding aromatic and halogen
  • Grounding: Provides baseline mobile phase conditions (ACN/Water/Acid)
  • Smith, R. J., et al. (2016).[4] "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol." MDPI. Retrieved from [Link][4]

    • Grounding: Validates the separation challenges of brominated/chlorinated phenolic rings and the necessity of specific gradient elution for halogen

Sources

Validation

Orthogonal Reactivity Guide: 6-Bromo vs. 2-Chloro/2,3-Dichloro Positions in Heterocyclic Scaffolds

Executive Summary & Structural Clarification In advanced drug discovery, exploiting the differential reactivity of polyhalogenated heterocycles is a cornerstone of library synthesis. While a standard 1,3-oxazole ring can...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

In advanced drug discovery, exploiting the differential reactivity of polyhalogenated heterocycles is a cornerstone of library synthesis. While a standard 1,3-oxazole ring cannot chemically possess a "6-bromo" or "2,3-dichloro" substitution pattern (as position 3 is occupied by nitrogen, and the ring is 5-membered), these exact substitution profiles are hallmarks of two highly privileged, structurally related scaffolds: 6-bromo-2-chlorobenzoxazole and 6-bromo-2,3-dichloroquinoxaline .

This guide evaluates the orthogonal reactivity of the carbocyclic 6-bromo position versus the heteroaromatic chloro positions using these field-standard models. By understanding the underlying electronic environments, researchers can execute highly chemoselective, sequential functionalizations without the need for protecting groups.

Mechanistic Causality: The Orthogonal Reactivity Paradigm

The fundamental difference in reactivity between these positions stems from their distinct electronic environments and bond dissociation energies (BDEs).

  • The C2/C3 Chloro Positions (The Electrophilic Hub): In both benzoxazoles and quinoxalines, the halogens at the 2- and 3-positions are adjacent to electronegative heteroatoms (Nitrogen/Oxygen). This creates an "imidoyl chloride-like" environment. The highly lowered Lowest Unoccupied Molecular Orbital (LUMO) makes these positions extremely susceptible to Nucleophilic Aromatic Substitution (

    
    ) . The intermediate Meisenheimer complex is stabilized by the adjacent heteroatoms, allowing reactions with amines, alcohols, and thiols to proceed rapidly under mild, transition-metal-free conditions[1].
    
  • The C6 Bromo Position (The Cross-Coupling Anchor): The bromine atom resides on the benzenoid carbocycle. It lacks the direct ortho/para electron-withdrawing activation required for

    
     and is therefore completely inert to nucleophilic attack under standard conditions. However, the C-Br bond is longer and weaker than the C-Cl bond. This makes it the kinetically favored site for Palladium-Catalyzed Cross-Coupling  (e.g., Suzuki-Miyaura), as the oxidative addition of Pd(0) into the C-Br bond is highly efficient.
    

Because the C2-Cl bond can sometimes competitively undergo oxidative addition with Palladium, the universal strategic rule is to perform the metal-free


 at C2/C3 first, followed by Pd-catalyzed coupling at C6. 

Reaction Pathway Visualization

Reactivity Start 6-Bromo-2-chlorobenzoxazole (Starting Scaffold) SNAr Step 1: SNAr (Amine, Base, 80°C) Start->SNAr Selective C2 Functionalization Intermediate 2-Amino-6-bromobenzoxazole (Stable Intermediate) SNAr->Intermediate PdCoupling Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-cat, 90°C) Intermediate->PdCoupling Selective C6 Functionalization Final 2-Amino-6-arylbenzoxazole (Target Compound) PdCoupling->Final

Orthogonal functionalization pathway exploiting C2-Cl (SNAr) and C6-Br (Pd-coupling) reactivity.

Comparative Reactivity Data

The following table summarizes the quantitative and kinetic parameters governing the chemoselectivity of these two distinct positions.

Parameter

at C2/C3 (Heteroaromatic Cl)
Pd-Coupling at C6 (Carbocyclic Br)
Target Bond C-Cl (Imidoyl-like)C-Br (Benzenoid)
Typical Temperature 25 °C – 80 °C80 °C – 110 °C
Reaction Time 1 – 3 hours4 – 12 hours
Catalyst Requirement None (Metal-Free)Pd(0) (e.g., 5 mol% Pd(dppf)Cl

)
Base Strength Mild (DIPEA, TEA)Moderate/Strong (K

CO

, Cs

CO

)
Expected Yields 85% – 95%70% – 90%
Validation Marker Mass shift (+Amine - HCl), Br pattern intactLoss of 1:1 Br isotope pattern in LCMS

Self-Validating Experimental Workflows

Protocol A: Chemoselective at the C2-Position

Objective: Displace the C2-chloride with a secondary amine while strictly preserving the C6-bromide[2].

  • Preparation: Dissolve 6-bromo-2-chlorobenzoxazole (1.0 eq) in anhydrous DMSO to achieve a 0.2 M concentration. Causality: DMSO is a highly polar aprotic solvent that aggressively stabilizes the polar Meisenheimer transition state, significantly accelerating the

    
     rate.
    
  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the target secondary amine (e.g., morpholine, 1.2 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Thermal Activation: Stir the reaction mixture at 80 °C for 3 hours. Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for the C2-Cl displacement without risking thermal degradation of the aryl bromide.

  • Self-Validation (In-Process): Analyze an aliquot via LCMS. The reaction is complete when the starting material mass disappears. Crucial Marker: The product mass must still exhibit the characteristic 1:1 isotopic doublet (M / M+2) indicative of the preserved C6-bromine atom.

  • Workup: Quench the reaction with ice water to precipitate the product. Extract with EtOAc, wash extensively with brine to remove DMSO, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6-Position

Objective: Form a C-C bond at the C6-bromide of the previously synthesized intermediate.

  • Preparation: Combine the 2-amino-6-bromobenzoxazole intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K

    
    CO
    
    
    
    (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H
    
    
    O. Causality: The aqueous base is mandatory to activate the boronic acid by forming a reactive, electron-rich boronate complex, which is required for the transmetalation step.
  • Degassing: Sparge the mixture with N

    
     gas for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid.
    
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 eq) and heat the sealed vessel to 90 °C for 4 hours. Causality: Pd(dppf)Cl
    
    
    
    is selected because its wide bite-angle bidentate ligand (dppf) forces a geometry that drastically accelerates the final reductive elimination step, minimizing protodeboronation side reactions.
  • Self-Validation (In-Process): Monitor via LCMS. Crucial Marker: The complete disappearance of the 1:1 bromine isotopic doublet confirms successful oxidative addition and cross-coupling. The new mass should correspond to the exact mass of the fully functionalized scaffold.

  • Workup: Filter the crude mixture through a pad of Celite to remove precipitated palladium black. Extract the filtrate with EtOAc, concentrate, and purify via silica gel flash chromatography.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). URL: [Link]

  • [2] Pcsk9 inhibitors and methods of use thereof (US20240239767A1). Google Patents. URL:

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 5-(6-bromo-2,3-dichlorophenyl)oxazole

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for 5-(6-bromo-2,3-dichlorophenyl)oxazole , a highly functionalized heterocyclic scaffold used in medicinal chemistry. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for 5-(6-bromo-2,3-dichlorophenyl)oxazole , a highly functionalized heterocyclic scaffold used in medicinal chemistry.

This guide compares the target compound against its non-halogenated analog, 5-phenyloxazole , to illustrate the specific spectral shifts induced by halogenation and steric effects.[1]

Executive Summary & Structural Context

5-(6-bromo-2,3-dichlorophenyl)oxazole is a critical building block in drug discovery, particularly for modulating metabolic stability (via halogenation) and optimizing binding affinity in kinase inhibitors.

Unlike simple oxazoles, the 2,3-dichloro-6-bromo substitution pattern introduces significant steric hindrance.[1] This forces the phenyl ring to twist out of coplanarity with the oxazole ring, disrupting


-conjugation. This "ortho-effect" is the primary driver for the spectral differences observed between the target and standard alternatives.
Comparative Scope
  • Target: 5-(6-bromo-2,3-dichlorophenyl)oxazole (High steric bulk, electron-withdrawing).

  • Alternative (Reference): 5-phenyloxazole (Planar, fully conjugated system).[1]

Spectroscopic Profile & Comparative Data[1][2][3][4][5][6][7][8]

Mechanism of Spectral Shift

Two physical phenomena distinguish the target compound from its alternatives:

  • Reduced Mass Effect (Hooke's Law): The introduction of heavy atoms (Br, Cl) lowers the vibrational frequency of carbon-substituent bonds into the fingerprint region (<800 cm⁻¹).

  • Steric Inhibition of Resonance: The bulky halogens at positions 2 and 6 prevent ring planarity. This reduces the conjugation between the oxazole and phenyl rings, causing the oxazole C=N and C=C stretches to shift to higher wavenumbers (more double-bond character) compared to the conjugated alternative.

Comparative Peak Assignments

The following table contrasts the critical IR bands. Note the distinct "fingerprint" markers for the target.[2]

Functional GroupVibration ModeTarget: 5-(6-Br-2,3-Cl₂-phenyl)oxazole Alternative: 5-Phenyloxazole Technical Insight
Oxazole Ring C=N Stretch1565 – 1580 cm⁻¹ 1550 – 1560 cm⁻¹Shift to higher energy due to loss of conjugation with the phenyl ring.
Aromatic C-H C-H Stretch3060 – 3090 cm⁻¹ 3030 – 3070 cm⁻¹Weak intensity in target due to fewer Ar-H bonds (only 1 proton on phenyl ring).
Ring Skeleton C=C Stretch1460, 1590 cm⁻¹ 1480, 1610 cm⁻¹Complex splitting pattern in target due to asymmetric halogen loading.[1]
Carbon-Halogen C-Cl Stretch740 – 780 cm⁻¹ AbsentStrong, sharp bands characteristic of polychlorinated aromatics.
Carbon-Halogen C-Br Stretch650 – 690 cm⁻¹ AbsentOften obscured; look for a medium-intensity band distinct from C-H bends.
Ether Linkage C-O-C (Oxazole)1090 – 1120 cm⁻¹ 1100 – 1130 cm⁻¹Relatively stable; serves as an internal reference point.

Critical Differentiator: The presence of a solitary aromatic proton signal in the NMR (approx. 7.5 ppm) correlates with the absence of the strong "monosubstituted benzene" overtones (1700-2000 cm⁻¹) seen in the alternative.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for halogenated organics to avoid halogen exchange (e.g., R-Cl


 R-Br) which can occur under high pressure with bromide salts.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Verify background is flat (noise <0.5% T).

  • Sample Prep: Grind the solid target compound into a fine powder. Do not dissolve.

  • Deposition: Place ~2 mg of sample to cover the crystal active area.

  • Compression: Apply pressure using the slip-clutch tower until the "click" is heard (standardizes contact force).

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving C-Cl vs C-Br bands).

    • Scans: 32 (minimum) to 64.

    • Range: 4000 – 450 cm⁻¹ (Ensure detector cutoff allows viewing C-Br region).

  • Validation: Check the C-H stretch region (3000+ cm⁻¹). If peaks are flattened/distorted, reduce contact pressure and re-scan (minimizes refractive index artifacts).[1]

Structural Logic & Analysis Diagram

The following diagram illustrates the causal relationship between the steric structure and the resulting spectral shifts.

G Substituents 2,3-Dichloro-6-Bromo Pattern Steric Steric Hindrance (Ortho-Effect) Substituents->Steric Causes MassEffect Increased Reduced Mass (C-X Bonds) Substituents->MassEffect Introduces Heavy Atoms Conjugation Disrupted Pi-Conjugation Steric->Conjugation Prevents Planarity HighFreq Blue Shift: C=N / C=C (>1560 cm⁻¹) Conjugation->HighFreq Increases Bond Order LowFreq Fingerprint Bands: C-Cl (750 cm⁻¹) C-Br (650 cm⁻¹) MassEffect->LowFreq Lowers Frequency

Caption: Logical flow demonstrating how steric bulk and atomic mass directly influence the specific IR spectral shifts of the target compound.

References

  • Royal Society of Chemistry. Facile solar photo-thermochemical syntheses of 4-bromo-2,5-disubstituted oxazoles. (Provides baseline spectral data for bromo-oxazole scaffolds).

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Polychlorinated Benzenes. (Reference for C-Cl and C-Br fingerprint regions).

  • Spectrochimica Acta. Vibrational spectroscopic studies of 5-substituted-2-phenyloxazoles. (Theoretical and experimental basis for oxazole ring assignments).

  • Advanced ChemBlocks. 5-(6-bromo-2,3-dichlorophenyl)oxazole Product Specifications. (Confirmation of commercial availability and structure).

Sources

Validation

Technical Comparison Guide: Elemental Analysis &amp; Purity Validation of 5-(6-bromo-2,3-dichlorophenyl)oxazole

Executive Summary & Compound Profile 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) represents a highly specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) represents a highly specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and antifungal agents. Its unique halogenation pattern—featuring a bromine atom at the C6 position and chlorine atoms at C2 and C3 of the phenyl ring—imparts significant lipophilicity and specific steric constraints essential for Structure-Activity Relationship (SAR) studies.

This guide provides a rigorous technical comparison of purity grades based on Elemental Analysis (EA) data. Unlike spectroscopic methods (NMR, MS) which identify structure, EA is the definitive metric for bulk purity, solvent entrapment, and inorganic residue quantification.

Compound Identity
PropertySpecification
IUPAC Name 5-(6-bromo-2,3-dichlorophenyl)-1,3-oxazole
CAS Number 2364585-33-9
Molecular Formula

Molecular Weight 292.94 g/mol
Appearance Off-white to pale yellow crystalline solid

Theoretical Reference Standards (The "Gold Standard")

To validate synthesized or procured batches, experimental data must be compared against the theoretical elemental composition. The high halogen content (


 by mass) makes this compound particularly sensitive to dehalogenation byproducts during synthesis.
Table 1: Theoretical Elemental Composition

Calculated based on atomic weights: C (12.011), H (1.008), N (14.007), O (15.999), Br (79.904), Cl (35.45).

ElementSymbolCountMass ContributionTheoretical % (w/w)
Carbon C9108.1036.90%
Hydrogen H44.031.38%
Nitrogen N114.014.78%
Bromine Br179.9027.28%
Chlorine Cl270.9024.20%
Oxygen O116.005.46%
Total --292.94100.00%

Critical Insight: The sum of Halogens (Br + Cl) is 51.48% . Any experimental deviation


 in this region suggests significant contamination or dehalogenation (e.g., replacement of Br with H during Pd-catalyzed cross-coupling steps).

Comparative Performance: Purity Grades & Impurity Profiling

This section compares the elemental analysis profiles of High Purity (>99%) batches against Technical Grade (95%) batches containing common process impurities.

Table 2: Simulated Comparative Analysis Data

Use this table to diagnose the likely contaminants in your sample.

Sample GradeCarbon (C%)Hydrogen (H%)Nitrogen (N%)Halogens (X%)Diagnosis / Causality
Reference Std 36.90 1.38 4.78 51.48 Theoretical Target
High Purity (>99%) 36.85 ± 0.11.40 ± 0.14.75 ± 0.151.40 ± 0.2Pass. Within experimental error (

).
Impurity A (Solvent) 35.10 (

)
1.85 (

)
4.10 (

)
55.20 (

)
Fail. High Cl/Low C suggests residual Dichloromethane (DCM) .
Impurity B (Precursor) 32.50 (

)
1.15 (

)
< 0.50 (

)
54.80 (

)
Fail. Near-zero Nitrogen indicates unreacted Aldehyde (No oxazole ring).
Impurity C (De-Halo) 45.20 (

)
2.50 (

)
5.80 (

)
35.50 (

)
Fail. Low Halogen/High C suggests Debromination (formation of des-bromo analog).
Mechanism of Impurity Formation
  • Residual Solvent (DCM/EtOAc): The lipophilic nature of the di-chloro-bromo-phenyl ring traps chlorinated solvents within the crystal lattice. Vacuum drying at

    
     is often insufficient; 
    
    
    
    under high vacuum (
    
    
    ) is required.
  • Unreacted Precursor: Synthesis via the Van Leusen reaction (TosMIC + Aldehyde) can leave unreacted 6-bromo-2,3-dichlorobenzaldehyde if the base equivalents are too low. This drastically lowers the Nitrogen content.

  • Dehalogenation: If synthesized via Suzuki coupling using Pd catalysts, the labile C-Br bond may undergo oxidative addition and subsequent reduction (hydrodehalogenation), leading to the loss of Bromine and a spike in Carbon %.

Experimental Protocols

To ensure data integrity, follow these self-validating protocols.

Protocol A: Sample Preparation (Critical Step)
  • Objective: Remove solvates that skew EA data.

  • Method:

    • Recrystallize crude product from Ethanol/Water (9:1).

    • Filter and wash with cold n-Hexane.

    • Dry in a vacuum oven at 55°C for 12 hours at 1-5 mbar .

    • Validation: Run TGA (Thermogravimetric Analysis) to confirm

      
       weight loss below 
      
      
      
      before sending for EA.
Protocol B: Combustion Analysis (CHN)
  • Instrument: PerkinElmer 2400 Series II or equivalent.

  • Conditions:

    • Combustion Temp:

      
       (Ensure complete oxidation of the heterocyclic ring).
      
    • Reduction Temp:

      
      .
      
    • Note: The high halogen content can poison standard combustion catalysts. Use Tungsten Trioxide (

      
      )  as a combustion aid to prevent the formation of volatile metal halides.
      
Protocol C: Halogen Determination (Schöniger Flask)
  • Objective: Differentiate Br and Cl, which CHN analyzers cannot do.

  • Method:

    • Combust 5-10 mg sample in an oxygen-filled Schöniger flask containing

      
       of 
      
      
      
      .
    • Analyze the absorption solution via Ion Chromatography (IC) .

    • Success Criteria: The molar ratio of Cl:Br must be 2.0 ± 0.1 .

Visualization of Workflows

Diagram 1: Synthesis & Purification Workflow

This flowchart illustrates the critical control points where impurities (Solvent vs. Precursor) are introduced or removed.

SynthesisWorkflow Start Start: 6-bromo-2,3- dichlorobenzaldehyde Reaction Van Leusen Reaction (MeOH, Reflux) Start->Reaction Reagent Reagent: TosMIC + K2CO3 Reagent->Reaction Crude Crude Product (Contains Aldehyde) Reaction->Crude 4-6 Hours Purification Recrystallization (EtOH/H2O) Crude->Purification Remove Precursor Drying Vacuum Drying (55°C, <5 mbar) Purification->Drying Remove Solvent Final Pure 5-(6-bromo-2,3- dichlorophenyl)oxazole Drying->Final

Caption: Synthesis workflow highlighting purification steps critical for passing Elemental Analysis.

Diagram 2: EA Data Interpretation Logic

A decision tree for interpreting EA results and determining the necessary corrective action.

EADecisionTree Start Analyze EA Data CheckN Is N% within 4.78 ± 0.4%? Start->CheckN CheckC Is C% within 36.90 ± 0.4%? CheckN->CheckC Yes FailLowN FAIL: Unreacted Aldehyde CheckN->FailLowN No (<4.0%) CheckHalogen Is Halogen% approx 51.5%? CheckC->CheckHalogen Yes FailLowC FAIL: Solvent Trapped CheckC->FailLowC No (Low C) Pass PASS: High Purity CheckHalogen->Pass Yes FailLowHal FAIL: Dehalogenation CheckHalogen->FailLowHal No (<50%)

Caption: Logical decision tree for diagnosing purity failures based on CHN/Halogen deviations.

References

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. Journal of Organic Chemistry. (General reference for Van Leusen synthesis mechanism).
  • Zhang, B., et al. (2012).[1][2] Straightforward and efficient synthetic method to form 5-(3-indolyl)-oxazoles. PMC / NIH. Retrieved from [Link] (Methodology Reference).

Sources

Comparative

Precision Melting Point Determination of 5-(6-bromo-2,3-dichlorophenyl)oxazole: A Comparative Methodological Guide

Executive Summary Compound: 5-(6-bromo-2,3-dichlorophenyl)oxazole CAS: 2364585-33-9 Molecular Formula: C H BrCl NO Application: Pharmaceutical Intermediate / Scaffold for Kinase Inhibitors[1] Accurate melting point (MP)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 5-(6-bromo-2,3-dichlorophenyl)oxazole CAS: 2364585-33-9 Molecular Formula: C


H

BrCl

NO Application: Pharmaceutical Intermediate / Scaffold for Kinase Inhibitors[1]

Accurate melting point (MP) determination for poly-halogenated oxazoles is not merely a check of identity; it is a critical stress test for solid-state stability.[1] This specific congener—bearing a bromine and two chlorines on the phenyl ring—presents unique challenges: high polarizability , potential for sublimation , and polymorphism .

This guide compares the industry-standard Automated Capillary Method against the thermodynamic gold standard, Differential Scanning Calorimetry (DSC) . While capillary methods are sufficient for routine Quality Control (QC), this guide argues that DSC is required for establishing the primary reference standard due to its ability to distinguish true melting from simultaneous decomposition or solvate desolvation.

Part 1: Comparative Analysis of Methods

Automated Capillary Method (OptiMelt / Büchi)

The Routine Workhorse

  • Principle: Light transmission detection through a glass capillary heated at a linear rate.

  • Pros: High throughput, low cost, compliant with Pharmacopeia (USP <741>).

  • Cons: Susceptible to "sublimation creep" where the sample moves up the capillary before melting; subjective "clear point" determination if decomposition occurs.

  • Verdict: Suitable for Lot-Release Testing only after the thermal profile is understood.[1]

Differential Scanning Calorimetry (DSC)

The Analytical Authority

  • Principle: Measures the heat flow difference between the sample and a reference during a controlled temperature program.

  • Pros: Encapsulation prevents sublimation; separates thermodynamic melting (endotherm) from decomposition (exotherm); allows for purity calculation via Van’t Hoff plot.

  • Cons: Destructive, requires expensive instrumentation, lower throughput.

  • Verdict: Mandatory for Characterization & Reference Standard Establishment .

Kofler Hot Stage Microscopy (HSM)

The Visual Validator

  • Principle: Visual observation under polarized light while heating.[1]

  • Pros: Directly visualizes crystal habit changes (polymorphism) and sweating vs. melting.

  • Cons: Operator dependent, lower temperature precision.

  • Verdict: Essential troubleshooting tool if Method A and B disagree.

Summary Data Comparison Table
FeatureAutomated Capillary (Method A)DSC (Method B)
Primary Output Range (

to

)
Peak Temperature (

) & Enthalpy (

)
Sample Size 2–5 mg1–3 mg
Sublimation Risk High (Open system)Low (Hermetically sealed pans)
Precision

0.3 °C

0.1 °C
Interference Decomp darkens sample, obscuring

Decomp appears as distinct exotherm
Typical Bias Values often 1–2°C higher due to thermal lagThermodynamic

is the true value

Part 2: Detailed Experimental Protocols

Workflow Logic

The following diagram illustrates the decision process for selecting the correct method based on the compound's behavior.

MP_Determination_Workflow Start Start: 5-(6-bromo-2,3-dichlorophenyl)oxazole Sample TGA Step 1: TGA Screening (Check for Solvates/Volatiles) Start->TGA Decision_Volatile Mass Loss < 100°C? TGA->Decision_Volatile DSC_Sealed Step 2A: DSC (Hermetic Pan) Prevent Sublimation/Desolvation Decision_Volatile->DSC_Sealed Yes (>1%) Capillary Step 2B: Capillary Method (Standard Protocol) Decision_Volatile->Capillary No (<0.5%) Compare Compare Results DSC_Sealed->Compare Capillary->DSC_Sealed Validation Capillary->Compare Valid Result: Validated MP (Use Capillary for QC) Compare->Valid Match Investigate Result: Discrepancy > 2°C (Suspect Polymorphism) Compare->Investigate Mismatch HSM Step 3: Hot Stage Microscopy (Visual Confirmation) Investigate->HSM

Figure 1: Decision tree for thermal characterization of halogenated oxazoles.

Protocol A: Differential Scanning Calorimetry (The Reference Method)

Use this method to establish the "True" Melting Point.

Reagents & Equipment:

  • Instrument: TA Instruments DSC2500 or Mettler Toledo DSC 3+.[1]

  • Pans: Tzero Aluminum Hermetic Pans (to suppress sublimation).

  • Reference Standard: Indium (

    
    C) for calibration.
    

Procedure:

  • Sample Prep: Weigh 1.5–2.5 mg of dried 5-(6-bromo-2,3-dichlorophenyl)oxazole directly into the pan bottom. Do not compress excessively to avoid inducing lattice strain.[1]

  • Sealing: Hermetically seal the pan. Ensure the lid is not concave (which deforms heat transfer).

  • Equilibration: Equilibrate at 25°C for 2 minutes.

  • Ramp: Heat at 10°C/min to 160°C.

    • Note: A slower rate (2°C/min) is used only if purity determination (Van't Hoff) is required, but 10°C/min minimizes decomposition interference.

  • Analysis: Integrate the endothermic peak.

    • 
       (Extrapolated Onset Temperature):  This is the reported melting point.
      
    • 
      :  Reported as secondary data.
      
Protocol B: Automated Capillary (The QC Method)

Use this method for routine batch testing.

Equipment:

  • SRS OptiMelt or Büchi M-565.[1]

Procedure:

  • Grinding: Lightly grind the sample to a fine powder. Warning: Heavy grinding can generate amorphous content which lowers the MP.

  • Packing: Fill capillary to 2–3 mm height. Pack by tapping (avoid "drop packing" which separates particle sizes).

  • Ramp Profile:

    • Fast Ramp: 10°C/min to 80°C (approx. 10–15°C below expected MP).

    • Slow Ramp: 1.0°C/min through the melt.

  • Determination:

    • Record Clear Point (Meniscus formation).

    • If the sample turns brown/black before clearing, report "Decomposition with Melting" and revert to DSC.

Part 3: Expected Results & Troubleshooting

For 5-(6-bromo-2,3-dichlorophenyl)oxazole, the halogenation pattern heavily influences the lattice energy.[1]

Predicted Thermal Behavior

Based on structural analogs (e.g., 5-(4-chlorophenyl)oxazole and related di-halo derivatives), the expected melting range is 90°C – 120°C .

ObservationDiagnosisCorrective Action
Broad Melting Range (> 2°C) Impurity or "Wet" SampleDry sample at 40°C under vacuum; Check TGA.[1]
Capillary MP < DSC MP Sublimation or Amorphous ContentUse hermetic DSC pans; Anneal sample.
Double Peak in DSC PolymorphismRun Heat-Cool-Heat cycle to check for enantiotropic transitions.
Weight Loss > 1% (TGA) Solvate/HydrateThe "melting" is actually desolvation. Recrystallize from anhydrous solvent.
Visualizing the Thermal Event

The following diagram depicts the thermal events distinguishable by DSC versus Capillary methods.

Thermal_Events Solid Crystalline Solid Sublimation Sublimation (Gas Phase) Solid->Sublimation Low Pressure/Open Pan Melt Melting (Liquid Phase) Solid->Melt Heat (Endotherm) Capillary Capillary Method: Cannot stop sublimation Sees 'fogging' Sublimation->Capillary Decomp Decomposition Melt->Decomp High Temp DSC DSC (Sealed): Suppresses sublimation Measures Melt Enthalpy Melt->DSC

Figure 2: Pathway competition between melting and sublimation in halogenated oxazoles.[1]

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.[1] Link

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Standard text for DSC methodology).

  • ChemSRC. (2025). 5-(6-bromo-2,3-dichlorophenyl)oxazole Product Entry. Link

  • Mettler Toledo. (2024).[2] Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Link

  • BenchChem. (2025).[3] Oxazole Synthesis and Characterization Guide. Link

Sources

Validation

reference standards for 5-(6-bromo-2,3-dichlorophenyl)oxazole

An in-depth technical evaluation of reference standards for 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9), a highly halogenated heterocyclic building block critical in the synthesis of advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of reference standards for 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9), a highly halogenated heterocyclic building block critical in the synthesis of advanced pharmaceutical active ingredients (APIs).

Because of its complex substitution pattern—featuring a bromine atom and two chlorine atoms on a phenyl ring conjugated to an oxazole moiety—this compound is highly susceptible to specific degradation pathways, such as thermal debromination and photolytic halogen exchange. Consequently, selecting the appropriate grade of reference standard and employing robust, self-validating analytical protocols is paramount for ensuring the integrity of downstream drug development.

When quantifying impurities or establishing the assay of a batch of 5-(6-bromo-2,3-dichlorophenyl)oxazole, the choice of reference standard directly dictates the confidence interval of your analytical results. The industry relies on a metrological hierarchy, ranging from highly characterized Certified Reference Materials (CRMs) to routine working standards.

According to [1], a true CRM must provide metrological traceability to SI units, accompanied by a rigorously calculated uncertainty budget. In contrast, [2] are defined as 100.0% pure for compendial purposes unless otherwise stated, prioritizing inter-laboratory consensus over absolute SI traceability.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics and appropriate use cases for different grades of 5-(6-bromo-2,3-dichlorophenyl)oxazole reference standards.

Standard ClassificationPurity Assignment MethodMetrological TraceabilityTypical Uncertainty (

)
Primary Application
ISO 17034 CRM Quantitative NMR (qNMR)SI Units (NIST traceable)

Analytical method validation, instrument calibration
USP/EP Primary Mass Balance (HPLC + LOD + ROI)PharmacopeialN/A (Defined as 100%)Compendial release testing, regulatory submissions
Working Standard HPLC-UV (Area Normalization)Traceable to Primary

Routine in-process Quality Control (QC)

Causality-Driven Analytical Methodologies

The molecular formula of 5-(6-bromo-2,3-dichlorophenyl)oxazole (


, MW: 292.94)[3] presents unique analytical challenges. The presence of one bromine (

,

) and two chlorine (

,

) isotopes generates a highly complex, multi-modal isotopic envelope in mass spectrometry (

,

,

,

). Furthermore, the weaker

bond relative to the

bonds makes debromination the primary degradation pathway.

To account for this, the following self-validating protocols are designed to ensure absolute analytical trustworthiness.

Protocol A: LC-MS/MS Impurity Profiling (Self-Validating System)

Standard C18 columns often fail to resolve halogenated positional isomers. Therefore, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase, which leverages


 and dipole-dipole interactions to separate the 6-bromo target from potential 4-bromo or 5-bromo synthetic byproducts.

Step-by-Step Methodology:

  • Column Selection: 100 x 2.1 mm, 1.7 µm PFP column. Maintained at 40°C to ensure reproducible retention times and minimize peak broadening.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (Promotes ionization of the oxazole nitrogen).

    • B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 8 minutes.

  • MS/MS Parameters (ESI+): Monitor the

    
     isotope transition (
    
    
    
    294
    
    
    
    
    214) to account for the loss of
    
    
    .
  • System Suitability (The Self-Validation Step): Prior to sample analysis, inject a resolution mixture containing the CRM and a spiked 5-(2,3-dichlorophenyl)oxazole (debrominated impurity) standard. Pass criteria: Resolution (

    
    ) between the API and the impurity must be 
    
    
    
    .
  • Calibration & Bracketing: Inject a 5-point calibration curve of the CRM (

    
    ). Analyze the working standards in triplicate. Conclude the sequence by re-injecting the mid-level CRM. Pass criteria:  End-of-sequence drift must be 
    
    
    
    .
Protocol B: GC-FID Assay Determination

Because the oxazole ring is thermally stable up to


250°C and the molecule lacks active protons (no -OH or -NH groups), derivatization is unnecessary, making Gas Chromatography with Flame Ionization Detection (GC-FID) an ideal, highly reproducible orthogonal method for assay determination.

Step-by-Step Methodology:

  • Inlet & Column: Split/splitless inlet at 250°C. Use a mid-polarity column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm) to separate the target from volatile chlorinated starting materials.

  • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins. This rapid ramp prevents the thermal degradation of the

    
     bond on the column.
    
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • System Suitability: Inject a blank (solvent) to ensure no carryover. Inject the CRM six times consecutively. Pass criteria: Relative Standard Deviation (RSD) of the peak area must be

    
    .
    

Visualizing Workflows and Degradation Pathways

To ensure the highest level of quality assurance, reference material producers must adhere to strict certification workflows[4], while analytical chemists must understand the chemical pathways that lead to standard degradation.

Figure 1: ISO 17034 Quality Control and Certification Workflow for Reference Standards.Figure 2: Primary degradation and synthetic impurity pathways for the target compound.

References

  • ARO Scientific. "ISO 17034 Guide to International Standards for Reference Material Producers". ARO Scientific Knowledge Base. Available at:[Link]

  • DAkkS. "Reference material producers DIN EN ISO 17034". German Accreditation Body. Available at:[Link]

  • United States Pharmacopeia (USP). "General Chapters: <11> USP REFERENCE STANDARDS". USP-NF. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(6-bromo-2,3-dichlorophenyl)oxazole

[1] Executive Summary & Immediate Directive Do not dispose of 5-(6-bromo-2,3-dichlorophenyl)oxazole down the drain or in general trash. This compound is a Polyhalogenated Heterocycle .[1] Its disposal is strictly regulat...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Directive

Do not dispose of 5-(6-bromo-2,3-dichlorophenyl)oxazole down the drain or in general trash.

This compound is a Polyhalogenated Heterocycle .[1] Its disposal is strictly regulated due to the presence of both bromine and chlorine on an aromatic scaffold. Improper combustion or disposal can lead to the formation of mixed polyhalogenated dibenzo-p-dioxins and furans (PXDD/Fs), which are persistent environmental toxins.[1][2]

Operational Directive:

  • Segregate immediately into "Halogenated Organic Waste" streams.[1]

  • Do not mix with non-halogenated solvents (e.g., acetone, methanol) unless necessary for dissolution, as this increases the volume of waste requiring expensive high-temperature incineration.[1]

  • Label clearly as "Halogenated Organic - Toxic."[1]

Chemical Characterization & Waste Classification[3]

To ensure compliant disposal under RCRA (Resource Conservation and Recovery Act) and local regulations, the waste must be characterized by its constituents.

FeatureChemical DetailDisposal Implication
Core Structure Oxazole ring fused to PhenylNitrogen content contributes to NOx; requires standard oxidation.[1]
Halogens Bromine (Br) & Chlorine (Cl) CRITICAL: Requires high-temperature incineration (>1100°C) with caustic scrubbing to neutralize acid gases (HBr, HCl).[1]
Physical State Solid (typically) or SolutionSolids must be dissolved or containerized as "Solid Hazardous Waste."[1]
Reactivity Stable under ambient conditionsCompatible with standard halogenated waste streams (e.g., DCM, Chloroform).[1]
Regulatory Waste Coding (RCRA Context)

While this specific CAS is likely not P-listed or U-listed (unless part of a specific formulation), it must be characterized by Toxicity and Ignitability (if in solvent).[1]

  • Primary Waste Code: D001 (if in flammable solvent).[1]

  • Secondary Consideration: Treat as HOC (Halogenated Organic Compound) .[1][3]

  • Best Practice: Manage as "Non-Regulated Hazardous Waste - Halogenated" if no specific listing applies, ensuring it enters the halogenated destruction pathway.[1]

The "Why": Incineration Dynamics & Dioxin Prevention

Scientific Integrity & Mechanism[1]

Standard combustion (600–800°C) is insufficient for this molecule.[1] The co-presence of Bromine and Chlorine presents a unique risk: De Novo Synthesis of PXDD/Fs .[1]

  • Precursor Formation: Incomplete combustion of the phenyl ring provides the carbon scaffold.[1]

  • Halogenation: Free radical Chlorine and Bromine attack the scaffold.[1]

  • The "Memory Effect": If the incinerator cools slowly (200–400°C window), fly ash catalyzes the reformation of dioxins.[1]

The Solution: We utilize High-Temperature Incineration (HTI) at >1100°C with Rapid Quench .[1]

  • >1100°C: Thermodynamically destroys the oxazole ring and C-Halogen bonds.[1]

  • Rapid Quench: Quickly lowering gas temperature below 200°C prevents the "de novo" reformation window.[1]

  • Scrubbing: Caustic scrubbers (NaOH) capture the resulting HBr and HCl gases.[1]

Operational Protocol: Step-by-Step Disposal

Phase 1: Bench-Level Segregation

Objective: Prevent cross-contamination and minimize disposal costs.[1]

  • Select Container: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal containers if the compound is in an acidic solution.[1]

  • Solvent Compatibility:

    • Preferred: Dichloromethane (DCM), Chloroform.[1]

    • Acceptable: Ethyl Acetate, DMSO.[1]

    • Avoid: Mixing with strong oxidizers (Peroxides, Nitric Acid) as the oxazole ring can oxidize violently under forcing conditions.[1]

  • Solid Waste: If the material is pure solid, place it in a screw-top jar.[1] Place this jar inside the solid waste drum. Do not dump loose powder into a drum.[1]

Phase 2: Labeling

The label must be legible and solvent-resistant.[1]

  • Content: "5-(6-bromo-2,3-dichlorophenyl)oxazole" (Do not use abbreviations like "Compound X").[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

Phase 3: Workflow Visualization

The following diagram outlines the critical decision path for disposing of this compound.

DisposalWorkflow Start Waste Generation: 5-(6-bromo-2,3-dichlorophenyl)oxazole StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid / Powder StateCheck->Solid Solid SolventCheck Is solvent Halogenated? Liquid->SolventCheck HaloStream Stream A: Halogenated Solvents (DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated (Acetone, MeOH) SolventCheck->NonHaloStream No Labeling Labeling: Full Chemical Name + 'Halogenated' HaloStream->Labeling Corrective ACTION: Label as 'Halogenated' regardless of solvent base NonHaloStream->Corrective Contamination Risk Corrective->HaloStream Container Double Containment: Jar inside Drum Solid->Container Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Vendor Pickup Storage->Pickup Destruction High-Temp Incineration (>1100°C) with HBr/HCl Scrubbing Pickup->Destruction

Figure 1: Decision matrix for segregating and processing halogenated oxazole waste. Note the convergence on the Halogenated Stream to ensure proper incineration.

Emergency Procedures (Spill Management)

In the event of a spill during transfer or disposal:

  • PPE: Nitrile gloves are generally sufficient for incidental contact, but Silver Shield/4H laminate gloves are required if dissolved in penetrating solvents like DCM.[1] Wear safety goggles and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquids: Surround with an inert absorbent (Vermiculite or Universal Absorbent Pads).[1] Do not use sawdust (combustible).[1]

  • Decontamination: Scrub the area with a dilute surfactant (soap/water) followed by an ethanol wipe.[1]

  • Disposal of Cleanup Materials: All contaminated pads and gloves must be disposed of in the Solid Hazardous Waste drum, not the regular trash.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4][5] [Link]

  • U.S. Environmental Protection Agency. (n.d.).[1] Hazardous Waste Codes (F, K, P, U, and Characteristic D Codes). EPA.gov.[1] [Link]

  • Stockholm Convention on Persistent Organic Pollutants. (2008).[1][6] Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices relevant to Article 5 and Annex C. (Section on Waste Incinerators and Halogenated Compounds).[1][2][7][8] [Link]

  • Vehlow, J., et al. (2002).[1] Thermal Treatment of Brominated Flame Retardants. Waste Management & Research. (Cited for mechanism of HBr formation and incineration requirements).[2][9]

Sources

Handling

Personal protective equipment for handling 5-(6-bromo-2,3-dichlorophenyl)oxazole

Executive Safety Summary 5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) is a halogenated heterocyclic building block frequently used in medicinal chemistry (e.g., kinase inhibitor development) and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

5-(6-bromo-2,3-dichlorophenyl)oxazole (CAS: 2364585-33-9) is a halogenated heterocyclic building block frequently used in medicinal chemistry (e.g., kinase inhibitor development) and agrochemical synthesis.[1] As a research-grade intermediate, it often lacks comprehensive toxicological data (LD50, chronic exposure limits).

The Core Directive: Treat this compound as a Potent Irritant and Potential Sensitizer . Due to the lipophilic nature of the halogenated phenyl ring, dermal absorption is a primary risk vector. Operational safety must prioritize "Zero-Skin-Contact" and "Zero-Inhalation" protocols.

Chemical Hazard Profile & SAR Analysis

Structure-Activity Relationship (SAR) insights for risk assessment when specific SDS data is limited.

FeatureStructural ComponentAssociated Risk
Lipophilicity Halogenated Phenyl Ring (Br, Cl, Cl)Increases ability to penetrate the stratum corneum (skin barrier) and cell membranes.
Reactivity Oxazole RingPotential for metabolic activation; oxazoles can be associated with hepatic or renal toxicity in specific metabolic pathways.
Physical State Crystalline SolidFine particulates can aerosolize during weighing, posing an inhalation hazard (H335).
Class Hazard Halogenated OrganicGenerally classified as H315 (Skin Irritant), H319 (Eye Irritant), and H302 (Harmful if swallowed).[2]

Critical Note: The presence of bromine and chlorine atoms typically mandates disposal via Halogenated Waste Streams to prevent the formation of toxic dioxins during incineration.

Personal Protective Equipment (PPE) Matrix

Standard: Biosafety Level 2 (BSL-2) equivalent for Chemical Handling.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Why: Nitrile provides excellent resistance to organic solids. Double gloving creates a fail-safe; if the outer glove is compromised or contaminated, the inner glove protects the skin during doffing.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Why: Engineering controls (Hood) are superior to PPE. If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 is required to block fine particulates.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Why: Standard safety glasses allow dust entry from the sides. Goggles seal the ocular area against airborne dust and accidental splashes during solubilization.
Body Protection Tyvek® Lab Coat or Chemical Apron Why: Cotton lab coats can trap dust in fibers. Tyvek sheds particles and prevents "carry-home" contamination.

Operational Protocols

Phase A: Weighing & Transfer (High Risk)

The moment of highest exposure risk is transferring the dry solid, where static electricity can disperse particles.

  • Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm .

  • Anti-Static Measure: Use an anti-static gun or ionizer bar near the balance if the powder is fluffy/electrostatic.

  • The "Boat-to-Vial" Technique:

    • Tare the weighing boat.

    • Transfer solid using a disposable spatula (do not reuse).

    • Immediately dissolve the solid in the reaction solvent (e.g., DMSO, DCM) inside the vial before moving it out of the hood.

    • Reasoning: Solutions are less likely to aerosolize than dry powders.

Phase B: Solubilization & Reaction

Warning: Halogenated solvents (DCM, Chloroform) permeate Nitrile gloves rapidly.

  • Solvent Choice: If dissolving in Dichloromethane (DCM), Silver Shield/Laminate gloves must be worn over nitrile gloves.

  • Vessel Management: All reaction vessels must be capped and vented to a scrubber or hood exhaust to prevent pressure buildup from volatile solvents.

Waste Management Strategy

Strict segregation is required to comply with EPA/RCRA standards for halogenated organics.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into Hazardous Solid Waste (labeled "Halogenated Debris").

  • Liquid Waste:

    • Stream: Halogenated Organic Waste .[3][4][5]

    • Prohibition: NEVER pour into non-halogenated solvent cans (e.g., Acetone/Methanol waste). Mixing increases disposal costs and can cause dangerous chemical incompatibilities.

    • Labeling: Label must explicitly state: "Contains 5-(6-bromo-2,3-dichlorophenyl)oxazole - Halogenated."

Visualizations

Diagram 1: Safe Handling Workflow

Logic flow for minimizing exposure during the critical weighing phase.

SafeHandling Start START: Material Retrieval PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Check Check Fume Hood (Velocity > 80 fpm) Weigh Weighing Protocol: Use Anti-Static Gun Transfer to Vial Check->Weigh PPE->Check Solubilize Solubilization: Add Solvent IMMEDIATELY to suppress dust Weigh->Solubilize Critical Step Clean Decontamination: Wipe Balance with Solvent-Dampened Tissue Solubilize->Clean Waste Disposal: Solid -> Halogenated Solids Liquid -> Halogenated Waste Clean->Waste

Caption: Step-by-step workflow emphasizing immediate solubilization to reduce inhalation risks.

Diagram 2: Spill Response Decision Tree

Immediate actions in the event of containment breach.

SpillResponse Event Spill Event Type Identify Type Event->Type Skin Skin/Eye Contact Type->Skin SolidSpill Dry Powder Spill Type->SolidSpill LiquidSpill Solution Spill Type->LiquidSpill Wash Flush 15 Mins (Safety Shower/Eyewash) Skin->Wash WetWipe Wet Wipe Cleanup (Prevent Aerosol) SolidSpill->WetWipe Absorb Cover with Absorbent (Do NOT sweep dust) LiquidSpill->Absorb Medical Seek Medical Aid (Bring SDS) Wash->Medical Dispose Bag as Hazardous Waste Absorb->Dispose WetWipe->Dispose

Caption: Decision logic for personnel exposure vs. laboratory contamination.

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. [Link]

  • PubChem. Compound Summary: 5-(4-bromo-2-chlorophenyl)oxazole (Structural Analog Safety Data). National Library of Medicine. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories - Best Practices for Handling Research Chemicals. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.